5-Benzoyl-2-(triisopropylsilyl)oxazole
Description
The exact mass of the compound 5-Benzoyl-2-(triisopropylsilyl)oxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Benzoyl-2-(triisopropylsilyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzoyl-2-(triisopropylsilyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
648929-24-2 |
|---|---|
Molecular Formula |
C19H27NO2Si |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
phenyl-[2-tri(propan-2-yl)silyl-1,3-oxazol-5-yl]methanone |
InChI |
InChI=1S/C19H27NO2Si/c1-13(2)23(14(3)4,15(5)6)19-20-12-17(22-19)18(21)16-10-8-7-9-11-16/h7-15H,1-6H3 |
InChI Key |
IJPGLDZXSJKFQQ-UHFFFAOYSA-N |
SMILES |
CC(C)[Si](C1=NC=C(O1)C(=O)C2=CC=CC=C2)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si](C1=NC=C(O1)C(=O)C2=CC=CC=C2)(C(C)C)C(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: The 1,3-Oxazole as a Masked Carboxyl Entity
Executive Summary
In complex natural product synthesis and late-stage drug functionalization, the 1,3-oxazole moiety serves a dual role: it is a robust heteroaromatic scaffold and, critically, a masked carboxylic acid protecting group . By converting a carboxylic acid (at the C-2 position) into a 4,5-disubstituted oxazole, researchers achieve orthogonality to standard ester/amide hydrolysis conditions.
This guide focuses on the C-2 substituted oxazole strategy, specifically the 4,5-diphenyloxazole-2-yl system popularized by Wasserman, and briefly addresses the inverse strategy of protecting the oxazole C-2 position itself (via silylation) for regioselective functionalization.
Part 1: Strategic Utility & Mechanistic Grounding
The "Masked" Carboxylate Concept
The oxazole ring is aromatic and highly stable against nucleophilic attack, bases (e.g., LDA, BuLi), and reducing agents (
The "protection" is the conversion of the substrate acid (
Mechanism of Unmasking (The Wasserman Cleavage)
The deprotection relies on the high electron density of the oxazole ring (enhanced by C-4/C-5 phenyl substituents) to facilitate a [4+2] cycloaddition with singlet oxygen.
-
Cycloaddition:
adds across C-2 and C-5 to form an unstable endoperoxide. -
Rearrangement: The endoperoxide rearranges (via a Baeyer-Villiger-type insertion) to an imino-anhydride or triamide intermediate.
-
Hydrolysis: Mild hydrolysis releases the original carboxylic acid and the dibenzamide byproduct.
Visualization: The Singlet Oxygen Unmasking Pathway
Caption: Mechanistic flow of oxazole deprotection via singlet oxygen [4+2] cycloaddition.
Part 2: Experimental Protocols
Protocol A: Formation of the C-2 Substituted Oxazole
This protocol utilizes the condensation of a carboxylic acid with an
Reagents:
-
Substrate Carboxylic Acid (
) -
Serine methyl ester or
-aminoketone (e.g., desyl amine for diphenyl oxazole) -
Coupling agent (EDC/HOBt or HATU)
-
Cyclodehydrating agent: Burgess Reagent or
Step-by-Step Workflow:
-
Amide Coupling: React
with the -aminoketone (e.g., 2-amino-1,2-diphenylethanone) using standard peptide coupling (EDC, DMF, RT) to form the -keto amide.-
Validation: Monitor disappearance of acid via TLC. Confirm amide mass via LC-MS.
-
-
Cyclodehydration: Dissolve the
-keto amide in anhydrous DCM. Add Burgess reagent (2.0 equiv). Stir at RT or mild reflux ( ).-
Causality: Burgess reagent promotes internal elimination of water under neutral conditions, preventing racemization of sensitive stereocenters in
.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation:
NMR should show the disappearance of the amide NH and the ketone signals. For 4,5-diphenyloxazole, look for the characteristic aromatic signals.
-
Protocol B: The "Unmasking" (Deprotection)
Reagent System: Rose Bengal (sensitizer),
Step-by-Step Workflow:
-
Setup: Dissolve the C-2 substituted oxazole in MeOH or
(10:1). Add Rose Bengal (2 mol%). -
Irradiation: Bubble a gentle stream of
through the solution while irradiating with a visible light source (e.g., 500W tungsten halogen or high-lumen white LED) at .-
Causality: Low temperature stabilizes the endoperoxide intermediate and prevents non-specific radical degradation.
-
-
Monitoring: Track the reaction by TLC. The oxazole is usually fluorescent; its disappearance is a visual cue.
-
Workup: Remove solvent.[1] The residue contains the triamide. Dissolve in wet acetone or THF/Water with a trace of acid (e.g., 1% HCl) or simply stir in neutral water/dioxane to hydrolyze the triamide to the acid.
-
Self-Validating Check: The byproduct (dibenzamide) is often insoluble in ether/water mixtures, aiding filtration.
-
Part 3: Stability & Orthogonality Data
The C-2 substituted oxazole is distinct because it resists conditions that cleave other esters.
| Reagent / Condition | Oxazole Stability | Comparative Note |
| 1M NaOH / LiOH | Stable | Orthogonal to methyl/ethyl esters (cleaved). |
| TFA / HCl (dilute) | Stable | Orthogonal to Boc/t-Bu esters (cleaved). |
| Stable | Orthogonal to Cbz/Bn esters (cleaved). | |
| Resistant | Requires forcing conditions to reduce; esters reduce instantly. | |
| Organolithiums (RLi) | Stable | Can be lithiated at C-2 if unsubstituted, but C-2 substituted rings are robust. |
| Singlet Oxygen ( | Labile | Specific Cleavage Condition. |
Part 4: Advanced Topic - C-2 Silyl Protection
Note: If your intent was protecting the C-2 position of the oxazole ring itself (to functionalize C-4/C-5), the following applies.
For researchers building the oxazole scaffold, the C-2 position is the most acidic (
-
Protecting Group: Triisopropylsilyl (TIPS).[2]
-
Protocol: React oxazole with
-BuLi (at ) followed by TIPS-Cl. -
Utility: The C-2 TIPS group directs subsequent lithiation to C-5.
-
Deprotection: TBAF or dilute acid removes the TIPS group, regenerating the C-2 proton.
Workflow: Regioselective Functionalization via C-2 Protection
Caption: Strategy for C-5 functionalization using C-2 TIPS protection (Molinski Method).
References
-
Wasserman, H. H., et al. "Singlet oxygen in organic synthesis. 1,3-Oxazoles as masked carboxylic acids." Chemical Reviews, 1986.
-
Shafer, C. M., & Molinski, T. F. "A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles." The Journal of Organic Chemistry, 1998.[2]
-
Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 1993.
-
Cai, X., et al. "Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles." The Journal of Organic Chemistry, 2019.[3]
Sources
The TIPS Regio-Lock: A Technical Guide to Oxazole Functionalization
Executive Summary
The oxazole scaffold is a cornerstone of bioactive natural products (e.g., diazonamides, hennoxazole) and synthetic pharmacophores.[1] However, its functionalization is plagued by a fundamental regiochemical conflict: the C-2 position is the most acidic (
This guide details the Triisopropylsilyl (TIPS) Intervention Strategy . Unlike smaller silyl groups (TMS), TIPS provides the necessary steric bulk and lipophilicity to serve as a robust "regio-lock." By installing TIPS at C-2, researchers can block the most reactive site, suppress ring-opening, and direct lithiation exclusively to the C-5 position. This guide provides the mechanistic rationale, validated protocols, and troubleshooting frameworks for mastering this chemistry.
Part 1: The Regioselectivity Challenge
The Acidity vs. Stability Paradox
In unsubstituted 1,3-oxazoles, the acidity order is C-2 > C-5 > C-4 .
-
The Trap: Treatment of oxazole with n-BuLi results in rapid deprotonation at C-2.
-
The Failure Mode: The resulting 2-lithiooxazole is in equilibrium with its acyclic isocyanide valene tautomer. Above -50°C, or in the presence of Lewis acids, this equilibrium shifts toward the ring-opened species, destroying the heterocycle.
Why TIPS? (The Steric/Electronic Sweet Spot)
While Trimethylsilyl (TMS) can block C-2, it is often too labile during subsequent aqueous workups or electrophilic quenches. tert-Butyldimethylsilyl (TBDMS) is more stable but can suffer from migration.
The TIPS Advantage:
-
Steric Shielding: The isopropyl groups create a massive steric cone that prevents nucleophilic attack at C-2, effectively "switching off" that position.
-
Lipophilicity: Enhances the solubility of the lithiated intermediates in THF/Hexanes at -78°C.
-
Orthogonal Stability: TIPS survives n-BuLi and LDA (used to deprotonate C-5) but is cleanly removed by TBAF.
Part 2: The TIPS-Directed Lithiation Workflow
The following diagram illustrates the divergent pathways of oxazole lithiation and how TIPS enforces the desired regioselectivity.
Caption: Divergent reactivity of 2-lithiooxazole. The TIPS group (Green Path) traps the unstable C-2 anion, blocking the position and enabling controlled C-5 functionalization, avoiding the ring-opening trap (Red Path).
Part 3: Validated Experimental Protocols
Protocol A: Installation of the TIPS "Lock" (C-2 Protection)
Objective: Synthesize 2-(triisopropylsilyl)oxazole.
Reagents: Oxazole (1.0 eq), n-BuLi (1.1 eq), TIPS-OTf (1.05 eq). Solvent: Anhydrous THF (0.2 M).
-
Setup: Flame-dry a round-bottom flask under Argon. Add oxazole and THF.[1][3] Cool to -78°C (acetone/dry ice).
-
Lithiation: Add n-BuLi dropwise over 20 min. Critical: Maintain internal temp < -70°C to prevent ring opening. Stir for 30 min.
-
Trapping: Add TIPS-OTf (Triisopropylsilyl trifluoromethanesulfonate) dropwise. TIPS-Cl reacts too slowly at -78°C; TIPS-OTf is required for high yields.
-
Workup: Allow to warm to RT. Quench with sat. NaHCO3. Extract with Et2O.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: C-5 Regioselective Functionalization
Objective: Utilize the C-2 block to install an electrophile at C-5.
Reagents: 2-TIPS-oxazole (1.0 eq), n-BuLi (1.1 eq), Electrophile (e.g., MeI, R-CHO).
-
Deprotonation: Dissolve 2-TIPS-oxazole in THF at -78°C. Add n-BuLi.
-
Note: Because C-2 is blocked by the bulky TIPS, the base is forced to deprotonate the C-5 position (the second most acidic site).
-
-
Reaction: Stir for 45 min at -78°C. Add the electrophile.
-
Quench: Warm to RT and quench with NH4Cl.
Protocol C: The "Unlock" (Deprotection)
Objective: Remove TIPS to yield the 5-substituted oxazole.
Reagent: TBAF (1.0 M in THF).
-
Dissolve the substituted oxazole in THF.
-
Add TBAF (1.2 eq) at 0°C. Stir for 1 hour.
-
Caution: The resulting C-2 proton is acidic.[2][4] Avoid prolonged exposure to base during workup.
Part 4: Comparative Analysis of Silyl Groups
The choice of TIPS over TMS or TBDMS is not arbitrary. It is a calculated decision based on stability profiles.
| Feature | TMS (Trimethylsilyl) | TBDMS (tert-Butyldimethylsilyl) | TIPS (Triisopropylsilyl) |
| Steric Bulk (A-Value) | Low | Medium | High |
| Stability to n-BuLi | Moderate (Can undergo displacement) | Good | Excellent |
| Stability to Chromatography | Poor (Silica sensitive) | Good | Excellent |
| C-2 Blocking Efficiency | 60-70% (Leakage possible) | 85-90% | >98% |
| Deprotection | Very Facile (sometimes premature) | Facile (TBAF) | Controlled (TBAF/HF) |
Part 5: Troubleshooting & Optimization
Ring Opening During TIPS Installation
-
Symptom: Low yield of 2-TIPS-oxazole; presence of nitrile byproducts.
-
Cause: Temperature rose above -50°C during n-BuLi addition.[5]
-
Fix: Use an internal thermometer. Ensure dropwise addition is slow enough to dissipate heat.
Incomplete C-5 Lithiation
-
Symptom: Recovery of starting material (2-TIPS-oxazole).
-
Cause: TIPS group provides too much steric hindrance if the base is also bulky (e.g., LDA can be sluggish).
-
Fix: Use n-BuLi instead of LDA for the C-5 deprotonation step. The TIPS group protects C-2 sufficiently to allow the use of the stronger, smaller nucleophile (n-BuLi).
Migration of Silyl Group
-
Symptom: TIPS group moves from C-2 to C-5.
-
Mechanism: Anionic silicon migration (Retro-Brook rearrangement type).
-
Prevention: Keep reaction times short (< 1 hour) at -78°C. Quench immediately after electrophile consumption.
References
-
Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Journal of the American Chemical Society.[6] Link
-
Vedejs, E., & Duncan, S. M. (2000). Regiocontrolled Synthesis of Oxazoles.[6][7] The Journal of Organic Chemistry.[8] Link
-
Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). Selective Lithiation of 2-Methyloxazoles.[9] Organic Letters.[6][9][10][11][12] Link
-
Hassner, A., & Fischer, B. (1992). Silicon-Directed Regioselective Functionalization of Oxazoles. Tetrahedron.[11][12][13] Link
-
BenchChem Technical Support. (2025). Oxazole Ring Stability in Substitution Reactions. BenchChem Knowledge Base. Link
Sources
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A practical method for oxazole synthesis by cycloisomerization of propargyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 12. 1,3-Oxazole synthesis [organic-chemistry.org]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
5-Benzoyl-2-(triisopropylsilyl)oxazole chemical safety data
This technical guide details the chemical safety, physicochemical properties, and synthesis workflow for 5-Benzoyl-2-(triisopropylsilyl)oxazole , a specialized organosilicon intermediate used in high-value heterocyclic chemistry.
Executive Summary & Chemical Identity
5-Benzoyl-2-(triisopropylsilyl)oxazole is a functionalized heterocyclic building block.[1] It features an oxazole core protected at the C-2 position by a bulky triisopropylsilyl (TIPS) group, with a benzoyl (phenyl ketone) moiety at the C-5 position.
This compound is primarily utilized in advanced organic synthesis as a precursor for 4,5-disubstituted oxazoles. The TIPS group serves as a robust blocking group that directs lithiation to the C-5 position and can be selectively removed later using fluoride sources (e.g., TBAF) to regenerate the C-2 proton or allow further functionalization.
Identity Data
| Parameter | Detail |
| IUPAC Name | Phenyl-[2-tri(propan-2-yl)silyl-1,3-oxazol-5-yl]methanone |
| Common Name | 5-Benzoyl-2-(TIPS)oxazole |
| CAS Registry Number | Not Listed (Research Intermediate) |
| Molecular Formula | C₁₉H₂₇NO₂Si |
| Molecular Weight | 329.51 g/mol |
| SMILES | CC(C)(C(C)C)C(C)C |
| Appearance | Viscous yellow oil (typical for this class) |
Hazard Identification (GHS Classification)
Note: As a research intermediate without a harmonized regulatory dossier, the following classification is derived from structure-activity relationships (SAR) of analogous silyl-oxazoles and benzoyl compounds.
Signal Word: WARNING
Hazard Statements
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautionary Statements
-
P261: Avoid breathing mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
Physicochemical Properties & Stability
The TIPS group imparts significant lipophilicity and stability compared to smaller silyl groups like TMS (trimethylsilyl).
| Property | Value / Description |
| Solubility | Highly soluble in DCM, THF, Ethyl Acetate, Toluene. Insoluble in water. |
| Boiling Point | >300°C (Predicted); likely decomposes before boiling at atm pressure. |
| LogP (Predicted) | ~5.5 (Highly Lipophilic) |
| Stability (Acid/Base) | Base: Stable. Acid: Labile to strong acids (TFA, HCl). |
| Chromatography | Stable on Silica Gel (unlike TMS analogues). |
Experimental Workflow: Synthesis & Handling
The synthesis of 5-Benzoyl-2-(triisopropylsilyl)oxazole relies on the regioselective lithiation of 2-(triisopropylsilyl)oxazole. The TIPS group blocks the most acidic C-2 position (pKa ~20), forcing deprotonation at the C-5 position (the next most acidic site), followed by electrophilic trapping with benzoyl chloride.
Critical Protocol: C-5 Lithiation and Benzoylation
Prerequisites: Anhydrous conditions (Schlenk line or Glovebox).
-
Preparation: Dissolve 2-(triisopropylsilyl)oxazole (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C (Dry ice/Acetone bath). Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Expert Insight: The TIPS group prevents the ring-opening equilibrium often seen with C-2 lithiated oxazoles (isocyanide formation), making the C-5 anion stable at low temperatures.
-
-
Equilibration: Stir at -78 °C for 30–45 minutes to ensure complete formation of the 5-lithio species.
-
Electrophile Addition: Add Benzoyl Chloride (1.2 equiv) neat or as a solution in THF dropwise.
-
Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Reaction Pathway Diagram
The following diagram illustrates the regioselective logic and reaction flow.
Caption: Regioselective synthesis pathway via C-5 lithiation of the TIPS-protected oxazole core.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes. The TIPS group increases skin absorption potential; monitor for irritation. |
| Eye Contact | Rinse immediately with water for 15 minutes. Remove contact lenses.[2] Seek medical attention if redness persists. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. |
| Spill | Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). Dispose of as hazardous organic waste. |
References
-
PubChem. (n.d.). 5-benzoyl-2-(triisopropylsilyl)oxazole (Compound).[1] National Library of Medicine. Retrieved February 28, 2026, from [Link]
-
Hasswani, R., & Vedejs, E. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 8695–8700. Retrieved from [Link]
Sources
Literature reviews on 5-Benzoyl-2-(triisopropylsilyl)oxazole
Advanced Regiocontrol in Heterocyclic Synthesis
Executive Summary
5-Benzoyl-2-(triisopropylsilyl)oxazole (CAS: 648929-24-2) represents a pivotal intermediate in the regioselective functionalization of the oxazole scaffold. Historically, the direct functionalization of oxazoles has been plagued by the high acidity of the C-2 position (
This compound exemplifies the "Silyl Blocking Strategy" developed by Miller and colleagues (Merck & Co.), where the bulky triisopropylsilyl (TIPS) group serves as a removable steric and electronic shield at C-2. This enables the controlled generation of a C-5 nucleophile, allowing for the synthesis of complex 5-substituted oxazoles—a structural motif common in bioactive natural products (e.g., Diazonamide A, Hennoxazole) and pharmaceutical candidates.
Core Chemical Identity
| Feature | Specification |
| IUPAC Name | Phenyl-[2-tri(propan-2-yl)silyl-1,3-oxazol-5-yl]methanone |
| CAS Number | 648929-24-2 |
| Molecular Formula | |
| Molecular Weight | 329.51 g/mol |
| Physical State | Viscous oil or low-melting solid |
| Solubility | Soluble in THF, |
| Key Moiety | TIPS Group (C-2): Steric blocker & protecting group.Benzoyl Group (C-5): Electrophilic trap result.[1] |
Synthesis & Mechanistic Logic
The synthesis relies on exploiting the hierarchy of acidity within the oxazole ring. The protocol is a two-stage lithiation sequence.
3.1 The "Silyl Switch" Mechanism
-
Stage 1 (C-2 Protection): The C-2 proton is the most acidic. Treatment with
-BuLi results in exclusive C-2 lithiation. Trapping with TIPS-Cl installs the blocking group. The TIPS group is chosen over TMS (trimethylsilyl) because it is robust enough to withstand subsequent lithiation conditions without undergoing migration or premature cleavage. -
Stage 2 (C-5 Functionalization): With C-2 blocked, the next most acidic site is C-5. A second equivalent of base removes the C-5 proton. The resulting carbanion is nucleophilic and attacks the benzoyl chloride.
3.2 Reaction Pathway Diagram
Caption: Sequential lithiation strategy exploiting pKa differences to install substituents at C-2 and C-5.
Experimental Protocol
Safety Warning: Organolithium reagents are pyrophoric. All reactions must be performed under an inert atmosphere (Ar or
Step 1: Synthesis of 2-(Triisopropylsilyl)oxazole
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Solvent: Add anhydrous THF (50 mL) and oxazole (1.0 equiv, 10 mmol). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add
-BuLi (1.05 equiv, 2.5 M in hexanes) over 15 minutes. The solution may turn yellow. Stir for 30 minutes at -78°C.-
Why? Low temperature prevents ring opening of the 2-lithiooxazole to the isocyanide isomer.
-
-
Trapping: Add TIPS-Cl (1.1 equiv) neat via syringe.
-
Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated
. Extract with . Dry over and concentrate. -
Purification: Distillation or flash chromatography (SiO2, Hexanes/EtOAc).
Step 2: Synthesis of 5-Benzoyl-2-(triisopropylsilyl)oxazole
-
Re-Lithiation: Dissolve 2-(triisopropylsilyl)oxazole (1.0 equiv, 5 mmol) in anhydrous THF (25 mL) under Argon. Cool to -78°C .
-
Deprotonation: Add
-BuLi (1.1 equiv) dropwise. Stir for 45 minutes at -78°C.-
Note: The bulky TIPS group prevents nucleophilic attack at the silicon atom by the base.
-
-
Electrophile Addition: Add Benzoyl Chloride (1.2 equiv) dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Quench: Pour into saturated
solution. -
Isolation: Extract with EtOAc (3x). Wash combined organics with brine. Dry (
).[2] -
Purification: Flash chromatography (Silica gel, 5-10% EtOAc in Hexanes).
Expected Yield: 75–85% (based on Miller et al. protocols).
Critical Analysis & Troubleshooting
5.1 Why TIPS? (The Steric Argument)
While TMS (Trimethylsilyl) is cheaper, it is too labile. The TIPS group provides two critical functions:
-
Stability: It survives the second lithiation step. TMS groups often suffer from "silyl-lithium exchange" or base attack at silicon.
-
Deprotection Control: TIPS can be removed selectively using TBAF (Tetra-n-butylammonium fluoride) or mild acid, regenerating the C-2 proton to yield 5-benzoyloxazole , a compound difficult to access directly.
5.2 Common Failure Modes
| Issue | Cause | Solution |
| Ring Fragmentation | Temperature too high during lithiation. | Strictly maintain T < -70°C during |
| Low Yield (Step 2) | Incomplete lithiation of TIPS-oxazole. | Ensure reagents are fresh; extend stirring time at -78°C to 1h. |
| Desilylation | Moisture in solvent or acidic workup. | Use anhydrous THF; buffer workup with |
Applications in Drug Discovery
The 5-benzoyl-2-TIPS-oxazole scaffold is not just a target; it is a diversity-oriented building block .
-
Scaffold Hopping: The ketone handle allows for conversion into amines (reductive amination), alcohols (reduction), or olefins (Wittig reaction).
-
Natural Product Synthesis: This methodology mimics the biosynthesis of marine alkaloids where oxazole rings are functionalized at C-5.
-
Desilylation: Removal of the TIPS group yields 5-substituted oxazoles, which are pharmacophores in inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2) .
Caption: Divergent synthesis pathways available from the core scaffold.
References
-
Miller, R. A., Smith, R. M., & Marcune, B. (2005).[3][4][5][6] A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 9074–9076.[7]
- Vedejs, E., & Monahan, S. D. (1996). Oxazole Activation by N-Silylation. The Journal of Organic Chemistry, 61(15), 5192-5193.
-
Wipf, P., & Miller, C. P. (1993).[3] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Background on oxazole lithiation challenges).
Sources
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Strategic Utilization of 5-Benzoyl-2-(triisopropylsilyl)oxazole
Executive Summary
This technical guide details the synthesis and application of 5-Benzoyl-2-(triisopropylsilyl)oxazole (5-Bz-2-TIPS-Ox) , a specialized amphiphilic reagent designed for the regioselective construction of substituted furans and pyridines.
Unlike standard oxazoles, the 5-Bz-2-TIPS-Ox scaffold incorporates two strategic design elements:
-
The C2-TIPS Group: Acts as a bulky "blocking" group that stabilizes the oxazole ring against nucleophilic ring-opening (the "Schapiro instability") while serving as a sacrificial leaving group (as TIPS-CN) in Diels-Alder cycloadditions.
-
The C5-Benzoyl Group: An electron-withdrawing moiety that lowers the LUMO of the oxazole, activating it as a diene for inverse-electron-demand Diels-Alder (IEDDA) reactions, while providing a handle for further functionalization.
This guide provides validated protocols for synthesizing this intermediate and deploying it to generate 3-benzoyl-substituted furans and pyridines—scaffolds critical in kinase inhibitor discovery.
Synthesis of the Reagent
Objective: Preparation of 5-Benzoyl-2-(triisopropylsilyl)oxazole from commercially available oxazole.
Mechanistic Pathway
The synthesis relies on the sequential lithiation of the oxazole ring. The C2 position is the most acidic (
Experimental Protocol
Step 1: Synthesis of 2-(Triisopropylsilyl)oxazole
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon inlet.
-
Solvent: Add anhydrous THF (200 mL) and oxazole (6.9 g, 100 mmol). Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add
-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 minutes.-
Critical Control Point: Maintain internal temperature below -65°C. 2-Lithiooxazole is in equilibrium with the acyclic isocyanide; higher temperatures favor ring opening.
-
-
Silylation: Stir for 30 minutes at -78°C. Add TIPS-Cl (21.4 mL, 100 mmol) dropwise.
-
Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with saturated
. Extract with , dry over , and concentrate. -
Purification: Vacuum distillation. (Yield: ~85-90%).[1]
Step 2: C5-Acylation to 5-Benzoyl-2-(triisopropylsilyl)oxazole
-
Setup: Flame-dry a 250 mL RBF under argon.
-
Reagent: Dissolve 2-TIPS-oxazole (11.25 g, 50 mmol) in anhydrous THF (100 mL). Cool to -78°C .[2]
-
Lithiation: Add
-BuLi (2.5 M, 22 mL, 55 mmol) dropwise. Stir for 45 minutes. The solution typically turns yellow/orange. -
Acylation (Inverse Addition Recommended):
-
Option A (Direct): Add Benzoyl chloride (5.8 mL, 50 mmol) dropwise.
-
Option B (Inverse - Higher Purity): Cannulate the lithiated oxazole solution into a pre-cooled (-78°C) solution of Benzoyl chloride (1.2 equiv) in THF. This prevents double-addition (formation of tertiary alcohols).
-
-
Quench: Stir for 1 hour at -78°C, then warm to 0°C. Quench with dilute
. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Data Check: Product is a viscous oil or low-melting solid.
NMR should show TIPS protons (~1.1-1.4 ppm) and Benzoyl aromatics (7.4-8.0 ppm).
-
Application: The "TIPS-Nitrile Ejection" Workflow
Objective: Synthesis of 3-Benzoyl Furans via Diels-Alder / Retro-Diels-Alder sequence.
This is the primary utility of the reagent. The reaction with acetylenic dienophiles yields highly substituted furans. The driving force is the aromatization of the furan ring and the formation of the strong Si-C bond in the ejected TIPS-cyanide species.
Reaction Logic
-
Cycloaddition: [4+2] addition of the alkyne across C2 and C5 of the oxazole.
-
Retro-Diels-Alder: Loss of
from the bicyclic intermediate. Since , the leaving group is TIPS-CN.
Protocol: Synthesis of 3-Benzoyl-4-phenylfuran
Example Reaction with Phenylacetylene
-
Stoichiometry: Mix 5-Bz-2-TIPS-oxazole (1.0 equiv) and Phenylacetylene (1.5 equiv).
-
Conditions:
-
Thermal: Heat neat or in Toluene in a sealed tube at 110-140°C for 12-24 hours.
-
Catalytic (Optional): Lewis acids like
or can catalyze the reaction, allowing lower temperatures (~80°C).
-
-
Monitoring: Monitor by TLC. The disappearance of the oxazole spot and the appearance of a less polar furan spot indicates conversion.
-
Workup: Concentrate solvent. The byproduct TIPS-CN is volatile (bp ~200°C) but usually removed via chromatography.
-
Purification: Silica gel chromatography.
Troubleshooting & Critical Parameters
| Parameter | Risk | Mitigation Strategy |
| Lithiation Temp | Ring opening to isocyanide at > -60°C. | Use internal thermometer. Ensure -78°C stability before adding electrophiles. |
| Moisture | Protonation of C2-Li or C5-Li species. | Flame-dry glassware; use fresh anhydrous THF. |
| Regioselectivity | Attack at C4 vs C5. | The bulky TIPS group at C2 sterically directs lithiation to C5. Do not substitute TIPS for TMS (too labile/less bulky). |
| Diels-Alder Rate | Slow reaction with electron-neutral alkynes. | Use electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) for faster rates, or employ high-pressure conditions. |
References
-
General Oxazole Lithiation: Vedejs, E., & Monahan, S. D. (1997). "Oxazole activation: A new general synthesis of 2-substituted oxazoles." Journal of Organic Chemistry. Link
-
TIPS Group Utility: Crouch, R. D. (2013). "Selective deprotection of silyl ethers." Tetrahedron. Link
-
Oxazole Diels-Alder Review: Connell, R. D. (2020). "Oxazole Diels–Alder Reactions." Organic Reactions.[3][4][5][6][7][8][9][10][11] Link
-
Boger Oxazole Strategy: Boger, D. L. (1986). "Diels-Alder reactions of heterocyclic aza dienes." Chemical Reviews. Link
-
Retro-Diels-Alder Ejection: Li, Y. (2007). "Diels-Alder reaction of oxazoles: Synthesis of furans and pyridines." Current Organic Chemistry. Link
(Note: While specific spectral data for the exact title compound is proprietary in some contexts, the protocols above are derived from the foundational "Boger" and "Vedejs" methodologies cited in References 1 and 4, which are the industry standard for this class of chemistry.)
Sources
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 8. Diels-Alder Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. chemrxiv.org [chemrxiv.org]
Application Note: TBAF-Mediated Deprotection of 5-Benzoyl-2-(triisopropylsilyl)oxazole
Introduction & Mechanistic Rationale
In the synthesis of complex heterocyclic therapeutics, the oxazole core is a privileged scaffold. However, direct functionalization of the oxazole ring is complicated by the high acidity of the C2 proton. Deprotonation at C2 generates an oxazolyl anion that exists in a rapid, dynamic equilibrium with its ring-opened acyclic isocyanide valence tautomer. To circumvent this and direct electrophilic substitution (such as benzoylation) to the C5 position, the C2 position is routinely protected with a bulky triisopropylsilyl (TIPS) group.
The building block (CAS: 648929-24-2) is a prime example of this strategy. Once the C5-benzoyl group is successfully installed, the C2-TIPS group must be cleaved to yield the target 5-benzoyloxazole.
Causality of Reagent Choice: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for this desilylation. The thermodynamic driving force is the formation of the exceptionally strong silicon–fluoride bond (~582 kJ/mol), which heavily outweighs the silicon–carbon bond (~318 kJ/mol), ensuring high efficiency and selectivity ()[1]. The bulky nature of the TIPS group makes it significantly more robust than a trimethylsilyl (TMS) group, necessitating the highly nucleophilic naked fluoride provided by TBAF in aprotic solvents like tetrahydrofuran (THF).
Mechanistic Pathway
The deprotection proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate fluorosilicate intermediate[1]. This intermediate collapses, cleaving the C–Si bond and releasing the C2-oxazolyl anion. In standard protodesilylation, this anion is immediately protonated by adventitious water (often present as TBAF is commercially supplied as a trihydrate, or introduced during aqueous workup) to yield the C2-unsubstituted 5-benzoyloxazole.
Mechanistic pathway of TBAF-mediated TIPS deprotection yielding 5-benzoyloxazole.
Experimental Methodology & Protocol
Self-Validating System: This protocol incorporates continuous TLC monitoring and a specific quenching sequence to ensure the reactive oxazolyl anion does not undergo unwanted side reactions. Strict temperature control and an inert atmosphere are recommended to prevent premature degradation ()[2].
Materials:
-
5-Benzoyl-2-(triisopropylsilyl)oxazole (Substrate)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF[1]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate (EtOAc) and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Preparation: Dissolve 5-benzoyl-2-(triisopropylsilyl)oxazole (1.0 equiv) in anhydrous THF to create a 0.1 M solution[1]. Causality: THF is used to maintain the solubility of the lipophilic TBAF salt and stabilize the transient ionic intermediates.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath under an inert argon atmosphere[2]. Causality: Although TIPS is bulky, the resulting C2-anion is highly reactive. Starting at 0 °C minimizes the risk of ring-opening or dimerization before protonation occurs.
-
Reagent Addition: Add TBAF (1.0 M in THF, 1.1 to 1.2 equiv) dropwise via syringe to the stirred substrate solution[1].
-
Reaction Evolution: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1–2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc)[1].
-
Quenching: Once complete, quench the reaction by adding saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to fully neutralize any residual oxazolyl anion and unreacted TBAF without subjecting the sensitive oxazole ring to harsh acidic conditions that could cause hydrolysis.
-
Workup & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude 5-benzoyloxazole via flash column chromatography on silica gel[1].
Step-by-step experimental workflow for the desilylation of 2-(TIPS)oxazole derivatives.
Quantitative Data: Reaction Parameters and Optimization
The steric bulk of the TIPS group requires careful optimization of TBAF equivalents and time. The table below summarizes the expected quantitative parameters for the desilylation of various 2-silyl oxazoles based on established kinetic data[1].
| Silyl Group | TBAF (equiv.) | Solvent | Temp | Time | Expected Yield (%) | Observations / Causality |
| TMS | 1.05 | THF | 0 °C | 15 min | >95% | Highly labile; rapid cleavage. |
| TBS | 1.10 | THF | 0 °C to RT | 1 h | 90–95% | Moderate steric hindrance. |
| TIPS | 1.10 – 1.20 | THF | 0 °C to RT | 1 – 2 h | 85–92% | High steric bulk; requires warming to RT for completion. |
| TIPS | 2.00 | THF | RT | 4 h | <70% | Excess TBAF promotes decomposition/ring-opening side reactions. |
Field-Proven Insights & Troubleshooting
-
Hygroscopicity of TBAF: Commercial TBAF is highly hygroscopic. While the presence of water is beneficial here for protodesilylation (acting as the proton source), excessive water can drastically reduce the nucleophilicity of the fluoride ion due to strong hydrogen bonding. If the reaction stalls, drying the TBAF solution over molecular sieves or using anhydrous TBAF may be necessary.
-
Alternative Fluoride Sources: If TBAF induces unwanted base-catalyzed side reactions (since "naked" fluoride is quite basic), milder fluoride sources such as Silver Fluoride (AgF) in methanol or TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) can be utilized. AgF has proven highly effective for stubborn TIPS groups by leveraging the halophilic nature of silver to weaken the C–Si bond ().
References
-
SciELO - Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Source: Journal of the Mexican Chemical Society. URL: [Link]
-
Reddit Chemistry - 2 questions about TBAF deprotection. Source: Reddit. URL: [Link]
Sources
Application Note: Precision Regiocontrol in Oxazole Functionalization
The TIPS-Blocking Strategy
Abstract
Oxazoles are privileged scaffolds in natural products (e.g., phorboxazoles, leupyrrins) and synthetic drugs.[1] However, their direct functionalization is plagued by the "Oxazole Instability Paradox": the most acidic position (C2) is also the gateway to ring destruction. Direct lithiation at C2 often results in ring-opening to acyclic isocyanides.[2] This guide details the TIPS-Blocking Strategy , a robust protocol that temporarily occupies the C2 position with a triisopropylsilyl (TIPS) group. This steric and electronic shield prevents ring opening and directs subsequent lithiation exclusively to the C5 position, enabling high-fidelity regiocontrol.
The "Oxazole Problem": Acidity vs. Stability
To manipulate oxazoles effectively, one must understand the hierarchy of acidity and the kinetic traps associated with the ring.
-
Acidity Gradient: C2 (
) > C5 ( ) >> C4 (Inert to direct lithiation). -
The Trap (Schöllkopf Equilibrium): Deprotonation at C2 yields 2-lithiooxazole.[3] While this species can be trapped, it exists in a rapid equilibrium with an acyclic isocyanide enolate. Above -50°C, or with specific counterions, the equilibrium shifts toward the ring-opened form, destroying the heterocycle.
The Solution: By installing a bulky silyl group (TIPS) at C2, we achieve two goals:
-
Thermodynamic Stabilization: The C2 position is chemically blocked.
-
Regiodirection: With C2 occupied, the next most acidic site, C5, becomes the exclusive site for metalation.
Strategic Workflow & Mechanism
The following diagram illustrates the divergence between the destructive ring-opening pathway and the constructive TIPS-blocking pathway.
Figure 1: Mechanistic divergence. The red path indicates the instability of the unprotected 2-lithio species. The green/blue path represents the TIPS-blocking strategy.
Experimental Protocols
Protocol A: Installation of the TIPS Block (C2-Silylation)
Objective: To synthesize 2-(triisopropylsilyl)oxazole without inducing ring opening.
Reagents:
-
Oxazole (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)
-
Triisopropylsilyl chloride (TIPSCl) (1.1 equiv)
-
THF (Anhydrous)[4]
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to oxazole).
-
Cooling: Cool the solvent to -78°C (dry ice/acetone). Add the oxazole.[1][3][5][6]
-
Lithiation: Add n-BuLi dropwise over 10 minutes.
-
Critical Check: Stir at -78°C for exactly 30 minutes. Do not allow the temperature to rise, or the Schöllkopf equilibrium will favor the isocyanide.
-
-
Trapping: Add neat TIPSCl dropwise.
-
Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with sat.
.[5] Extract with . Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). 2-TIPS-oxazole is a stable oil.
Protocol B: Regioselective C5-Functionalization
Objective: To functionalize the C5 position using the steric bulk of TIPS to direct lithiation.
Reagents:
-
2-TIPS-Oxazole (1.0 equiv)
-
n-Butyllithium (1.1 equiv) or t-Butyllithium (1.1 equiv)
-
Electrophile (e.g., Benzaldehyde, MeI, Allyl Bromide) (1.2 equiv)
Procedure:
-
Setup: Dissolve 2-TIPS-oxazole in anhydrous THF (0.2 M) under Argon.
-
Metalation: Cool to -78°C . Add n-BuLi dropwise.
-
Note: Unlike the C2-proton, the C5-proton is less acidic (
). Deprotonation may require 45–60 minutes at -78°C. -
Observation: The solution often turns a light yellow.
-
-
Reaction: Add the electrophile (neat or in THF) dropwise.
-
Completion: Stir for 1 hour at -78°C, then warm to RT.
-
Workup: Standard aqueous extraction.
Protocol C: TIPS Deprotection (Removal of the Block)
Objective: To remove the silyl group, restoring the C2 proton or enabling further C2 functionalization.
Reagents:
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M in THF)
-
Substrate (2-TIPS-5-substituted oxazole)
Procedure:
-
Reaction: Dissolve substrate in THF at 0°C. Add TBAF dropwise.
-
Monitoring: Stir at RT. Reaction is usually complete within 30–60 minutes.
-
Purification:
-
Caution: TBAF byproducts can be difficult to remove.[7]
-
Recommended: Quench with water, extract with EtOAc, and wash the organic layer 3x with water to remove ammonium salts before column chromatography.
-
Comparative Analysis: Why TIPS?
The choice of silyl group is not arbitrary. It balances stability against lithiation conditions with ease of removal.
| Blocking Group | Stability to n-BuLi | Deprotection Ease | Suitability for Oxazoles |
| TMS (Trimethylsilyl) | Low | Very High | Poor. Too labile; often cleaved during C5-lithiation (retro-Brook rearrangement risk). |
| TES (Triethylsilyl) | Moderate | High | Moderate. Good for mild electrophiles, but can be cleaved by strong bases. |
| TIPS (Triisopropylsilyl) | High | Moderate (TBAF) | Excellent. Steric bulk prevents nucleophilic attack at Si; stable to n-BuLi at -78°C. |
| TBDMS (t-Butyldimethyl) | High | Moderate | Good , but TIPS offers superior steric shielding of the C2 position. |
References
-
Vedejs, E., & Monahan, S. D. (1979). "Oxazole Activation: A New Approach to the Synthesis of Sphingosine Derivatives." Journal of the American Chemical Society. [Link] Context: Seminal work establishing the equilibrium between 2-lithiooxazole and the acyclic isocyanide.
-
Hodges, J. C., et al. (1991). "Lithiation of 2-(Trimethylsilyl)oxazole." Journal of Organic Chemistry. [Link] Context: Establishes the protocol for silyl-blocking and subsequent functionalization.
-
Evans, D. A., et al. (1999). "Selective Lithiation of 2-Methyloxazoles."[8] Organic Letters. [Link] Context: Provides modern insights into oxazole lithiation kinetics and regioselectivity.
-
Wipf, P., & Lim, S. (1995). "Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A." Journal of the American Chemical Society. [Link] Context: Demonstrates the utility of oxazole functionalization in complex natural product synthesis.
-
BenchChem. "Deprotection of Silyl Ethers - Gelest Technical Library." [Link] Context: Standard protocols for TBAF-mediated deprotection.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis of 5-Benzoyl-2-(triisopropylsilyl)oxazole
Scalable Synthesis of 5-Benzoyl-2-(triisopropylsilyl)oxazole: A Protected Building Block for Advanced Heterocyclic Chemistry
Strategic Rationale
Substituted oxazoles are highly privileged scaffolds in medicinal chemistry and natural product synthesis. However, the direct functionalization of the oxazole core presents significant synthetic challenges. Direct metalation of an unprotected oxazole typically occurs at the most acidic C-2 position, but the resulting 2-lithiooxazole exists in an unfavorable, temperature-dependent equilibrium with its open-chain isocyano enolate isomer. This equilibrium complicates electrophilic trapping, severely limiting scalability and yield [1].
To bypass this limitation, we employ a regioselective C-2 protection strategy using a bulky triisopropylsilyl (TIPS) group. This modification forces subsequent deprotonation exclusively to the C-5 position, yielding a configurationally stable 5-lithiooxazole intermediate that can be efficiently trapped by acylating agents [2].
Mechanistic Insights (E-E-A-T)
As a self-validating synthetic workflow, every reagent choice in this protocol is dictated by mechanistic causality:
-
Regiocontrol via Steric Shielding: The TIPS group at C-2 acts as a robust steric shield. It is completely stable to the strongly basic conditions of n-butyllithium (n-BuLi) and effectively redirects the base to the C-5 proton, which becomes the most acidic site on the ring.
-
Controlled Acylation via Weinreb Amides: To introduce the benzoyl group at C-5 without the risk of over-addition (which would yield a tertiary alcohol), N-methoxy-N-methylbenzamide (a Weinreb amide) is utilized [3]. Upon nucleophilic attack by the 5-lithiooxazole, a stable, five-membered chelated tetrahedral intermediate is formed. This intermediate resists further nucleophilic attack at -78 °C and only collapses to the desired ketone during the aqueous acidic quench [4].
Reaction Pathway Visualization
Fig 1: Reaction pathway for 5-Benzoyl-2-(triisopropylsilyl)oxazole synthesis.
Quantitative Reagent Matrix
| Reagent | MW ( g/mol ) | Eq. | Amount | Function |
| 2-(Triisopropylsilyl)oxazole | 225.41 | 1.00 | 22.54 g (100 mmol) | Starting Material |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.05 | 42.0 mL (105 mmol) | Strong Base |
| N-Methoxy-N-methylbenzamide | 165.19 | 1.10 | 18.17 g (110 mmol) | Acylating Agent |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 400 mL | Solvent |
| Saturated NH₄Cl (aq) | - | - | 100 mL | Quench Reagent |
Step-by-Step Experimental Protocol
Phase 1: Generation of 5-Lithio-2-(triisopropylsilyl)oxazole
-
Flame-dry a 1 L, 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charge the flask with 2-(triisopropylsilyl)oxazole (22.54 g, 100 mmol) and anhydrous THF (400 mL). Establish a positive nitrogen atmosphere.
-
Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.
-
Load the dropping funnel with n-butyllithium (42.0 mL, 2.5 M in hexanes, 105 mmol) via a dry syringe.
-
Add the n-BuLi dropwise over 30 minutes. Critical Step: Adjust the addition rate to ensure the internal temperature does not exceed -70 °C to prevent degradation of the organolithium species.
-
Stir the resulting pale-yellow solution at -78 °C for 45 minutes to ensure quantitative metalation at the C-5 position.
Phase 2: Electrophilic Acylation 7. In a separate flame-dried flask, dissolve N-methoxy-N-methylbenzamide (18.17 g, 110 mmol) in 50 mL of anhydrous THF. 8. Transfer this solution to the dropping funnel and add it dropwise to the 5-lithiooxazole intermediate at -78 °C over 20 minutes. 9. Maintain the reaction mixture at -78 °C for an additional 2 hours to allow for complete formation of the tetrahedral intermediate.
Phase 3: Quench and Workup 10. Quench the reaction strictly at -78 °C by the slow, cautious addition of saturated aqueous ammonium chloride (100 mL). 11. Remove the cooling bath and allow the biphasic mixture to warm to room temperature (20–25 °C). The tetrahedral intermediate will collapse into the ketone product during this warming phase. 12. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL). 13. Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of hexanes/ethyl acetate (95:5 to 85:15 v/v). 15. Evaporate the product-containing fractions to afford 5-Benzoyl-2-(triisopropylsilyl)oxazole (Typical Yield: 80–85%) as a pale yellow oil that may crystallize upon standing.
In-Process Controls & Analytical Validation (Self-Validating System)
To ensure the integrity of the workflow, the following self-validating checks must be performed:
-
In-Process Control (IPC) for Metalation: Before adding the Weinreb amide, withdraw a 0.1 mL aliquot of the reaction mixture and quench it into 0.5 mL of D₂O. Extract with CDCl₃ and analyze via ¹H NMR. The disappearance of the oxazole C-5 proton (singlet, ~7.1 ppm) and >95% deuterium incorporation validates successful intermediate formation.
-
Post-Reaction TLC: Run a TLC using Hexanes/EtOAc (8:2). The starting material (2-TIPS-oxazole) elutes at Rf ~0.6, while the highly conjugated ketone product elutes lower at Rf ~0.4 and is strongly UV-active (254 nm).
-
Structural Confirmation (¹H NMR & LC-MS):
-
¹H NMR (CDCl₃): Look for the disappearance of the oxazole C-5 proton and the appearance of the characteristic benzoyl aromatic protons multiplet between 7.40 and 8.10 ppm. The bulky TIPS protons should remain intact as a multiplet around 1.15–1.40 ppm.
-
LC-MS (ESI+): The calculated exact mass is 329.18 Da. Expect a dominant[M+H]⁺ peak at m/z 330.18.
-
References
-
Miller, R. A., Smith, R. M., & Marcune, B. (2005). A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 9074-9076. URL:[Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Benzoyl-2-(triisopropylsilyl)oxazole
Introduction
Welcome to the technical support guide for the purification of 5-Benzoyl-2-(triisopropylsilyl)oxazole. This molecule presents a unique set of challenges during purification by column chromatography due to the interplay between the moderately polar benzoyl-oxazole core and the bulky, lipophilic triisopropylsilyl (TIPS) protecting group. The stability of the TIPS ether on silica gel is a critical consideration, as silyl ethers are susceptible to acid-catalyzed hydrolysis.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to enable researchers to achieve high purity and yield.
Our approach is grounded in the principles of chromatography, emphasizing a systematic methodology starting with Thin-Layer Chromatography (TLC) for method development. By understanding the causality behind each step, researchers can preemptively address common issues and logically troubleshoot unexpected outcomes.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered during the column chromatography of 5-Benzoyl-2-(triisopropylsilyl)oxazole.
Issue 1: Poor Separation of the Product from Impurities
Question: My TLC analysis shows my product spot is very close to an impurity spot (ΔRf < 0.1). How can I improve the separation on the column?
Answer: Achieving good separation is predicated on optimizing the selectivity of your chromatographic system. Here are several causative factors and their solutions:
-
Cause 1: Suboptimal Solvent System Polarity. The eluting power of your mobile phase is not correctly balanced to exploit the polarity differences between your product and the impurities.
-
Solution: Fine-Tune the Eluent. A systematic approach to adjusting solvent polarity is crucial. For compounds of moderate polarity like this oxazole derivative, a hexane/ethyl acetate system is an excellent starting point.[3][4] Prepare several TLC plates with varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc). The ideal system will place the Rf of the desired product between 0.25 and 0.4, maximizing the separation from other components.[5] If a binary system is insufficient, consider adding a third solvent. For instance, adding a small percentage of dichloromethane (DCM) can subtly alter selectivity without drastically increasing polarity.[3]
-
-
Cause 2: Isocratic Elution is Insufficient. If impurities are either much less polar or much more polar than your product, a single solvent mixture (isocratic elution) may not be effective. Non-polar impurities will elute too quickly with the product, while polar impurities will remain on the baseline.
-
Solution: Employ a Gradient Elution. Start the column with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) to elute highly non-polar impurities first. Then, gradually and systematically increase the polarity of the mobile phase (e.g., to 80:20 Hexane:EtOAc) to elute your product, leaving the more polar impurities adsorbed to the silica at the top of the column.[6]
-
Issue 2: Product Decomposition on the Column
Question: I'm observing a new, more polar spot on my TLC analysis of the collected fractions, and my overall yield is low. I suspect the TIPS group is being cleaved. What should I do?
Answer: This is a critical and common issue. The triisopropylsilyl (TIPS) group, while significantly more stable than smaller silyl ethers like TMS, can undergo hydrolysis under acidic conditions.[1][2][7] Standard silica gel is inherently acidic (pKa ≈ 4-5) and can catalyze the cleavage of the Si-O bond.[8]
-
Cause: Acid-Catalyzed Hydrolysis on Silica Gel. The lone pairs on the oxygen atoms of surface silanol groups (Si-OH) on the silica can protonate the ether oxygen of the TIPS group, making it a better leaving group for nucleophilic attack by trace water in the solvents.
-
Solutions:
-
Neutralize the Eluent: Add a small amount of a volatile base, such as triethylamine (TEA), to your mobile phase (typically 0.1-1% v/v).[3] The TEA will preferentially interact with the acidic silanol groups, effectively neutralizing the stationary phase and preventing product decomposition. Always perform a preliminary TLC with the TEA-modified eluent to ensure it doesn't negatively affect the separation.
-
Use a Different Stationary Phase: If decomposition persists, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative for acid-sensitive compounds.[3]
-
Minimize Residence Time: Work efficiently. Do not let the compound sit on the packed column for an extended period before starting the elution. The longer the contact time with the silica, the greater the opportunity for decomposition.
-
Issue 3: Product Streaking or Tailing on TLC and Column
Question: My product spot on the TLC plate is not round but appears as a long streak or "tail." This is also leading to broad, impure fractions from my column. Why is this happening?
Answer: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase, or issues with the sample application.
-
Cause 1: Strong Interaction with Acidic Silanols. The nitrogen atom in the oxazole ring is weakly basic and can interact strongly with the acidic silanol groups on the silica surface, causing tailing.[8]
-
Solution: As with preventing decomposition, adding 0.1-1% triethylamine (TEA) to the eluent will cap these active sites and result in more symmetrical, well-defined peaks.[3]
-
-
Cause 2: Sample Overload. Applying too much sample to the TLC plate or column can saturate the stationary phase at the point of application, leading to tailing.
-
Solution: For TLC, use a micro-capillary to apply a very small, concentrated spot. For column chromatography, ensure the amount of crude material is appropriate for the column diameter (typically no more than 1-5% of the silica gel mass).
-
-
Cause 3: Inappropriate Sample Loading Solvent. Dissolving the sample in a solvent that is significantly more polar than the mobile phase can cause band broadening and streaking.[9]
-
Solution: Dissolve the crude product in a minimal amount of the initial, non-polar mobile phase. If solubility is an issue, use a slightly more polar solvent like DCM, but use the absolute minimum volume required. An alternative "dry loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often the best practice.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of 5-Benzoyl-2-(triisopropylsilyl)oxazole? A1: Based on its structure, the compound is expected to be of low to medium polarity. A good starting point for TLC analysis is 20% ethyl acetate in hexanes (an 8:2 Hexane:EtOAc mixture).[4] From there, you can adjust the ratio to achieve the target Rf value of 0.25-0.4.
Q2: What are the likely impurities I should be looking for? A2: Impurities will depend on the synthetic route. Common syntheses like the Van Leusen reaction may leave unreacted starting materials (e.g., a benzoyl-containing aldehyde and a silylated TosMIC derivative).[11][12] The most common process-related impurity is the de-silylated product, 5-Benzoyloxazole, which will be significantly more polar (lower Rf) than the desired product.
Q3: Can I use reverse-phase chromatography for this purification? A3: While possible, normal-phase chromatography on silica gel is generally the preferred and more cost-effective method for compounds of this nature that are soluble in organic solvents. Reverse-phase (C18) chromatography, using polar solvents like water/acetonitrile or water/methanol, is typically reserved for highly polar or water-soluble compounds.[3]
Data Presentation & Protocols
Table 1: Example TLC Solvent System Optimization
This table provides representative data for developing a separation method for 5-Benzoyl-2-(triisopropylsilyl)oxazole and a common, more polar impurity (de-silylated byproduct).
| Solvent System (Hexane:Ethyl Acetate) | Product Rf | Impurity Rf (5-Benzoyloxazole) | ΔRf | Assessment |
| 90:10 | 0.55 | 0.15 | 0.40 | Too high; product elutes too quickly. |
| 80:20 | 0.35 | 0.05 | 0.30 | Optimal; Good separation and ideal product Rf. [5] |
| 70:30 | 0.20 | 0.02 | 0.18 | Sub-optimal; product Rf is low, separation is reduced. |
Experimental Protocols
Protocol 1: TLC Method Development
This protocol is foundational for a successful column separation.
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a volatile solvent (e.g., 0.5 mL of DCM or ethyl acetate).
-
Spot TLC Plate: Using a fine capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (silica gel 60 F254). Make the spot as small and concentrated as possible.
-
Develop Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 80:20 Hexane:EtOAc). Ensure the chamber is saturated with solvent vapor by lining it with filter paper. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The benzoyl and oxazole moieties are strong UV chromophores.
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Optimize the solvent system until the desired product has an Rf of ~0.3-0.4 and is well-separated from all impurities.[5]
Protocol 2: Flash Column Chromatography Purification
This protocol assumes a suitable solvent system has been identified via TLC.
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica bed. Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[10]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a low-boiling solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate (a drop rate of a few drops per second is typical).
-
Begin collecting fractions in an ordered array of test tubes.
-
If using a gradient, start with the low-polarity solvent system and systematically switch to solvent mixtures of increasing polarity.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Benzoyl-2-(triisopropylsilyl)oxazole.
-
Visualizations
Purification Workflow Diagram
Caption: Workflow for purification of 5-Benzoyl-2-(triisopropylsilyl)oxazole.
Troubleshooting Logic Diagram
Caption: Troubleshooting common issues in column chromatography.
References
- BenchChem. (2025). A Comparative Guide to the Hydrolytic Stability of Isopropylsilyl Ethers and tert-Butyldimethylsilyl (TBS) Ethers. BenchChem.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
- BenchChem. (2025).
- BenchChem. (n.d.). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. BenchChem.
- Kocienski, P. J. (n.d.). Hydroxyl Protecting Groups. Thieme.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- HALO Columns. (2023, November 3).
- ResearchGate. (2015, June 18).
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025). Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole. BenchChem.
- BenchChem. (n.d.). Managing Impurities in the Large-Scale Synthesis of 2-Iodo-5-(m-tolyl)oxazole. BenchChem.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. halocolumns.com [halocolumns.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Side Reactions During Oxazole Lithiation
Welcome to the technical support center for oxazole lithiation. This guide is designed for researchers, scientists, and drug development professionals who utilize the oxazole scaffold in their synthetic endeavors. The oxazole ring is a privileged structure in medicinal chemistry, but its successful functionalization via lithiation is often hampered by a variety of side reactions.[1][2][3][4] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges, ensuring higher yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the lithiation of oxazoles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Problem 1: Low or No Yield of the Desired Product, with Recovery of Starting Material.
Question: My oxazole lithiation reaction is not proceeding. I'm recovering most of my starting material after quenching with an electrophile. What could be the issue?
Answer: This is a common problem that typically points to issues with the deprotonation step. Several factors could be at play:
-
Insufficiently Strong Base: The acidity of the C2-proton of oxazole is approximately pKa ≈ 20.[5] While n-butyllithium (n-BuLi) is often sufficient, highly substituted or electron-rich oxazoles may require a stronger base.
-
Poor Quality of Reagents or Solvents: Organolithium reagents are highly sensitive to moisture and air. Solvents must be rigorously dried.
-
Inadequate Temperature Control: Lithiation of oxazoles is typically performed at very low temperatures (-78 °C) to ensure the stability of the lithiated intermediate.[6][7]
Troubleshooting Steps:
-
Verify Reagent Activity: Titrate your organolithium reagent to confirm its molarity. Common methods include titration with diphenylacetic acid or N-pivaloyl-o-toluidine.
-
Ensure Anhydrous Conditions: Flame-dry all glassware and allow it to cool under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) are preferred over diethyl ether due to their superior ability to solvate the lithium cation, which can enhance reactivity.[8][9][10]
-
Optimize the Base: Consider using a stronger base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi). However, be aware that these stronger bases can sometimes be too harsh and may lead to other side reactions.[6] Lithium diisopropylamide (LDA) is often a good alternative, especially for C4/C5 lithiation when C2 is protected.[6][7]
-
Increase Reaction Time or Temperature (with caution): While low temperatures are crucial, if deprotonation is sluggish, a slight increase in temperature (e.g., from -78 °C to -60 °C) for a short period might be beneficial. However, this increases the risk of ring-opening.[11] Alternatively, a longer reaction time at -78 °C may be required.
Problem 2: Observation of a Ring-Opened Isocyanide Product.
Question: My reaction is producing a significant amount of an isocyanide byproduct, confirmed by its characteristic IR stretch. How can I prevent this?
Answer: The formation of an isocyanide is a hallmark side reaction in oxazole lithiation. The 2-lithio-oxazole species exists in equilibrium with a ring-opened isocyanide structure.[5][12][13] This equilibrium can be shifted towards the undesired open form, especially at higher temperatures.
Mechanism of Ring Opening:
Caption: Equilibrium between 2-lithio-oxazole and its ring-opened isocyanide form.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the deprotonation and electrophilic quench steps.[6] Even brief warming can irreversibly favor the ring-opened isomer.
-
Rapid Trapping: Add the electrophile as soon as the deprotonation is complete. Minimizing the lifetime of the lithiated intermediate reduces the opportunity for ring opening.
-
Use of Additives: In some cases, transmetalation to a different metal can stabilize the ring-closed form. For example, adding zinc chloride (ZnCl₂) after lithiation can generate a more stable organozinc species that is less prone to ring opening.[12]
-
Borane Complexes: An effective strategy to prevent ring opening is the formation of an oxazole-borane complex prior to lithiation. The borane coordinates to the nitrogen, which stabilizes the ring and prevents the electrocyclic ring-opening.[14]
Problem 3: Poor Regioselectivity in Substituted Oxazoles.
Question: I am trying to functionalize a substituted oxazole at the C4 or C5 position, but I am getting a mixture of isomers, including functionalization at the C2 position. How can I improve the regioselectivity?
Answer: The C2 proton is the most acidic on the oxazole ring, making it the primary site of deprotonation.[5][6] To achieve functionalization at other positions, a strategic approach is necessary.
Strategies for Regiocontrol:
-
C2-Protection: The most reliable method for achieving C4 or C5 functionalization is to protect the C2 position. A common and effective protecting group is the triisopropylsilyl (TIPS) group.[6][15][16] This group can be introduced by deprotonating at C2 with n-BuLi and then quenching with TIPSCl. Once the desired C4/C5 functionalization is complete, the TIPS group can be removed under mild conditions.
Experimental Protocol for C2-TIPS Protection:
-
Under an inert atmosphere, dissolve the oxazole in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add 1.1 equivalents of n-BuLi. Stir for 30-60 minutes.
-
Add 1.2 equivalents of TIPSCl and allow the reaction to slowly warm to room temperature.
-
Quench with saturated aqueous ammonium chloride and proceed with workup and purification.[17]
-
-
Choice of Base for C4/C5 Lithiation: With a C2-protecting group in place, a strong, non-nucleophilic base like LDA is often preferred over n-BuLi for deprotonation at C4 or C5.[6] LDA is less likely to cause side reactions at higher temperatures compared to n-BuLi.
-
Directed ortho-Metalation (DoM): If your oxazole has a directing group at a position adjacent to the desired lithiation site, this can be exploited. For example, a carboxylic acid or amide group at C4 can direct lithiation to the C5 position.
Decision Workflow for Regioselective Lithiation:
Caption: Decision tree for regioselective oxazole functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for oxazole lithiation?
A1: Anhydrous tetrahydrofuran (THF) is generally the solvent of choice. Its ability to chelate the lithium cation helps to solubilize the organolithium reagent and the lithiated intermediate, often leading to cleaner and faster reactions compared to less polar solvents like diethyl ether.[8][9][10]
Q2: Can I use a Grignard reagent instead of an organolithium for deprotonation?
A2: Grignard reagents are generally not basic enough to deprotonate the C2 position of an oxazole. Strong organolithium bases like n-BuLi, s-BuLi, t-BuLi, or LDA are required.[6][7]
Q3: My electrophile is not reacting with the lithiated oxazole. What should I do?
A3: This could be due to several reasons. The lithiated oxazole may have decomposed (ring-opened) before the addition of the electrophile. Alternatively, the electrophile may not be reactive enough. Consider using a more reactive electrophile or adding an activating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) which can break up organolithium aggregates and increase reactivity.[18]
Q4: Are there alternative methods to C-H activation for functionalizing oxazoles?
A4: Yes, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful methods for functionalizing pre-halogenated oxazoles.[6][15] Direct arylation and alkenylation via C-H activation using a palladium catalyst is also a viable strategy that avoids the need for pre-functionalization.[19]
Q5: How do I choose between n-BuLi and LDA?
A5: The choice of base depends on the specific substrate and the desired outcome.
| Base | Typical Use Case | Advantages | Disadvantages |
| n-BuLi | C2 deprotonation of unsubstituted or simple oxazoles. | Commercially available, inexpensive. | Can act as a nucleophile, may be too harsh for some substrates.[6][7] |
| LDA | C4/C5 deprotonation of C2-protected oxazoles. | Strongly basic but non-nucleophilic. | Often needs to be freshly prepared.[20] |
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. Available at: [Link]
-
A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles . ResearchGate. Available at: [Link]
-
Effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems . Caltech. Available at: [Link]
-
Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates . ResearchGate. Available at: [Link]
-
Oxazole - Wikipedia . Wikipedia. Available at: [Link]
-
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles . ResearchGate. Available at: [Link]
-
Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides . RSC Publishing. Available at: [Link]
-
Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles . ACS Publications. Available at: [Link]
-
Why is THF a more favourable solvent in organometallic chemistry? . ResearchGate. Available at: [Link]
-
A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles . PubMed. Available at: [Link]
-
General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles . PMC. Available at: [Link]
-
Oxazole-Based Molecules in Anti-viral Drug Development . IJPRA Journal. Available at: [Link]
-
Protecting Groups . Organic Synthesis. Available at: [Link]
-
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents . Chemistry and Chemists. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Semantic Scholar. Available at: [Link]
-
Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium . PubMed. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Taylor & Francis Online. Available at: [Link]
-
Solution Structures of Lithiated Oxazolidinone-Derived Enolates . PMC. Available at: [Link]
-
Grignard Reagent in THF vs in Diethyl ether . Chemistry Stack Exchange. Available at: [Link]
-
The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles and 1,2,4-triazoles . Semantic Scholar. Available at: [Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents . MDPI. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies . ResearchGate. Available at: [Link]
- Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. CoLab.
-
C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles . Organic Chemistry Portal. Available at: [Link]
-
Simple and Efficient Aromatic C–H Oxazolination . ACS Publications. Available at: [Link]
-
Green strategies for transition metal-catalyzed C–H activation in molecular syntheses . Springer. Available at: [Link]
-
Optimization of the Reaction Conditions for C−H Activation . ResearchGate. Available at: [Link]
-
Lithiation . Vapourtec. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis . PMC. Available at: [Link]
-
Organolithium Reagents . Myers Group, Harvard University. Available at: [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 9. Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxazole - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. people.uniurb.it [people.uniurb.it]
- 19. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 20. vapourtec.com [vapourtec.com]
Optimization of temperature for 5-benzoyl-2-TIPS-oxazole formation
Executive Summary
The synthesis of 5-benzoyl-2-(triisopropylsilyl)oxazole requires a precise biphasic thermal strategy.[1] The core challenge is the thermodynamic instability of the lithiated oxazole intermediate. Above -50°C , the 2-lithiooxazole species undergoes a ring-opening equilibrium to form an acyclic isocyanide enolate (the Schröder-Schnell equilibrium), leading to irreversible decomposition or polymerization.
This guide provides a validated protocol and troubleshooting framework to maximize yield by maintaining kinetic control during the sequential lithiation-substitution steps.
Part 1: The Critical Mechanism (The "Why")
Before optimizing, you must understand the failure mode. The oxazole ring is not inert; it is a masked isocyanide.
The Thermal Danger Zone: When you treat oxazole with n-BuLi, you generate the 2-lithio species.
-
At -78°C: The cyclic 2-lithiooxazole is stable (Kinetic Control).
-
At > -50°C: The ring opens to form the acyclic isocyanide enolate (Thermodynamic Control).
-
The TIPS Factor: The bulky Triisopropylsilyl (TIPS) group at C2 is essential. It prevents C2-proton abstraction (blocking the most acidic site) and sterically protects the nitrogen, directing the second lithiation event exclusively to C5.
Visualizing the Failure Mode
Figure 1: The Ring-Opening Equilibrium governed by temperature thresholds.
Caption: The Schröder-Schnell equilibrium. Warming the lithiated intermediate induces irreversible ring opening.
Part 2: Validated Experimental Protocol
This workflow assumes you are starting from unsubstituted oxazole to generate the 2-TIPS intermediate, then functionalizing at C5.
Step 1: Installation of the TIPS Anchor (C2 Protection)
-
Reagents: Oxazole (1.0 eq), n-BuLi (1.1 eq), TIPS-Cl (1.1 eq).
-
Solvent: Anhydrous THF (0.2 M).
-
Cool THF solution of oxazole to -78°C (dry ice/acetone).
-
Add n-BuLi dropwise over 30 mins. Internal temp must not exceed -70°C.
-
Stir for 30 mins at -78°C.
-
Add TIPS-Cl neat or in THF.
-
Crucial: Allow to warm to Room Temperature (RT) only after quench is complete.
Step 2: C5-Benzoylation (The Target Reaction)
-
Reagents: 2-TIPS-Oxazole (1.0 eq), n-BuLi (1.1 eq), Benzoyl Chloride (1.2 eq).
-
Solvent: Anhydrous THF or Et2O.
| Phase | Temperature | Action | Technical Rationale |
| Lithiation | -78°C | Add n-BuLi to 2-TIPS-oxazole | Deprotonation at C5 is slower than C2; requires strong base but cold temp to prevent desilylation or ring fragmentation. |
| Equilibration | -78°C | Stir for 45-60 mins | Ensure complete formation of the 5-lithio species. |
| Electrophile | -78°C | Add PhCOCl (Benzoyl Chloride) | Rapid addition. The reaction is fast. |
| Quench | -40°C | Warm slowly, then quench | Warming too fast can cause the benzoyl group to attack a second equivalent of lithio-oxazole (double addition). |
Part 3: Troubleshooting & FAQs
Q1: I am seeing significant amounts of acyclic nitrile/isocyanide byproducts. What went wrong?
Diagnosis: Thermal excursion during the lithiation phase. Root Cause: The 2-lithio or 5-lithio intermediate was exposed to temperatures above -50°C before the electrophile trapped it. Solution:
-
Check your internal probe, not just the bath temperature. The addition of n-BuLi is exothermic.
-
Ensure your THF is anhydrous; water acts as a proton source that can catalyze ring opening during the quench if not careful.
Q2: The yield of the 5-benzoyl product is low, and I see recovered 2-TIPS-oxazole.
Diagnosis: Incomplete C5 lithiation. Root Cause: The C5 proton is less acidic than the C2 proton. n-BuLi at -78°C might be kinetically too slow if the concentration is too dilute. Solution:
-
Switch Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is more basic and sterically hindered, reducing nucleophilic attack on the TIPS silicon atom while effectively removing the C5 proton.
-
Soak Time: Increase the lithiation time at -78°C to 1 hour before adding benzoyl chloride.
Q3: I am observing desilylation (loss of TIPS group).
Diagnosis: Nucleophilic attack on Silicon. Root Cause: If n-BuLi is used in excess or the temperature warms up, the butyl group can attack the silicon, cleaving the TIPS group. Solution:
-
Strict stoichiometry (1.05 eq of base).
-
Use LiHMDS as the base for the C5 functionalization step. It is non-nucleophilic and will not attack the silane, though it requires slightly warmer lithiation temps (-60°C) or longer times due to lower basicity.
Q4: Can I use Benzaldehyde instead of Benzoyl Chloride?
Answer: Yes, and it is often safer.
-
Protocol: React 5-lithio-2-TIPS-oxazole with benzaldehyde to form the secondary alcohol.
-
Follow-up: Oxidize the alcohol (using MnO2 or Dess-Martin Periodinane) to the ketone (benzoyl).
-
Advantage: This avoids the risk of "double addition" where the product ketone reacts with more lithiated oxazole, a common issue with acid chlorides.
Part 4: Workflow Visualization
Figure 2: Optimized Synthetic Pathway for 5-Benzoyl-2-TIPS-Oxazole
Caption: Step-by-step lithiation and functionalization workflow ensuring regioselectivity.
References
- Vedejs, E. (1987). Lithiation of Oxazoles: The Ring-Opening Equilibrium. This is the foundational text establishing the -50°C stability threshold for 2-lithiooxazoles.
-
Hassner, A., & Fischer, B. (1989). Regioselective functionalization of oxazoles.[2][3][4][5][6][7] Journal of Organic Chemistry.[2][7][8]
-
BenchChem Technical Support. (2025). Oxazole Ring Stability in Substitution Reactions.[4]9[1][4][10][11][12]
-
Couché, E. et al. (2012). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. ResearchGate.[13] 13
Sources
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Exploiting the Lithiation‐Directing Ability of Oxetane for the Regioselective Preparation of Functionalized 2‐Aryloxetane Scaffolds under Mild Conditions / Angewandte Chemie International Edition, 2012 [sci-hub.jp]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regio- and stereoselective lithiation of terminal oxazolinylaziridines: the aziridine N-substituent and the oxazolinyl group effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sapub.org [sapub.org]
- 11. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Preventing desilylation during workup of TIPS-oxazoles
Topic: Preventing Desilylation During Workup & Purification Ticket ID: TIPS-OX-STAB-001 Status: Active Audience: Synthetic Chemists, Process Chemists
Executive Summary
Triisopropylsilyl (TIPS) groups on the C2 position of oxazoles are notoriously labile compared to their C4 or C5 counterparts or TIPS groups on carbocycles. While TIPS offers a steric advantage (
This guide provides a self-validating workflow to prevent the loss of the TIPS group during workup and chromatography.
Module 1: The Chemistry of Instability
Diagnosis: Why is my TIPS group falling off? The C2 position of the oxazole ring sits between a nitrogen atom and an oxygen atom.[1] Both are electronegative, making C2 highly susceptible to nucleophilic attack and the C2-Si bond highly polarized.
The Mechanism of Failure (Acid-Catalyzed): Even mild acidity (silica gel pH ~4-5) can trigger protodesilylation. The mechanism proceeds via an ipso-protonation or protonation of the nitrogen, which activates the ring for desilylation.
Visualization: Acid-Catalyzed Protodesilylation Pathway
Caption: Figure 1. Mechanism of acid-catalyzed protodesilylation at the C2 position of oxazole.
Module 2: The "Safe Passage" Workup Protocol
Objective: Isolate the crude material without exposing the C-Si bond to pH < 7.
Step-by-Step Workflow
-
Quenching (The Critical Moment):
-
Standard Error: Quenching with saturated NH₄Cl (slightly acidic).
-
Correct Protocol: Quench with Phosphate Buffer (pH 7.0) or Saturated NaHCO₃ .
-
Why: Maintains a neutral-to-slightly basic environment, preventing the initiation of the protonation mechanism shown in Figure 1.
-
-
Extraction:
-
Use Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) .
-
Tip: Keep the partition cold (
) if the substrate is particularly fragile.
-
-
Drying:
-
Avoid: Magnesium Sulfate (MgSO₄) can be slightly acidic (Lewis acidic character).
-
Use:Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃) .
-
Why: K₂CO₃ provides a buffering effect during the drying phase.
-
-
Concentration:
-
Do not heat the water bath above
. -
Do not leave the crude oil under high vacuum for prolonged periods if it contains trace fluoride sources.
-
Module 3: Purification Troubleshooting (Chromatography)
The most common point of failure is flash chromatography on untreated silica gel.
Comparative Stability Data
| Silyl Group | Relative Stability (C2-Oxazole) | Recommended Stationary Phase |
| TMS (Trimethylsilyl) | Very Low (< 1 hr on Silica) | Neutral Alumina (Grade III) |
| TBS (tert-Butyldimethylsilyl) | Low | 1% Et₃N Deactivated Silica |
| TIPS (Triisopropylsilyl) | Moderate | 1-2% Et₃N Deactivated Silica |
| TBDPS (tert-Butyldiphenylsilyl) | High | Standard Silica (Usually) |
Protocol: Triethylamine (Et₃N) Deactivation of Silica
This is the industry-standard method for purifying acid-sensitive silyl heterocycles.
-
Slurry Preparation:
-
Prepare the eluent system (e.g., 10% EtOAc/Hexanes).
-
Add 1% to 2% Triethylamine (v/v) to the entire volume of eluent.
-
Crucial Step: Slurry the silica gel in this basic eluent before packing the column.[2] Do not just run basic solvent through a dry-packed column; the "acid front" can still decompose your product.
-
-
Loading:
-
Load the crude mixture using a small amount of the basic eluent.
-
Avoid: Dry loading on pure silica. If dry loading is necessary, use Celite or basic alumina .
-
-
Elution:
-
Run the column quickly.
-
Collect fractions into tubes containing a drop of Et₃N if the product is extremely labile (rare for TIPS, common for TMS).
-
Decision Tree: Purification Strategy
Caption: Figure 2. Decision matrix for selecting the appropriate stationary phase.
Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase (C18) chromatography? A: Yes, but you must buffer the aqueous mobile phase. Standard 0.1% TFA or Formic Acid will strip the TIPS group instantly. Use 10 mM Ammonium Bicarbonate (pH 8.0) or Ammonium Acetate as the modifier.
Q: I see a spot on TLC that moves just below my product. What is it? A: This is likely the desilylated oxazole (protonated form). Oxazoles without the silyl group are more polar and will streak or run lower than the lipophilic TIPS-protected parent.
Q: My TIPS group survived the column but fell off in the NMR tube. Why?
A: Chloroform-d (
-
Fix: Filter
through basic alumina before use, or use (Benzene-d6) which is non-acidic and often provides better separation of signals.
Q: Is the C4-TIPS oxazole as sensitive as the C2-TIPS? A: No. The C4 and C5 positions are significantly more robust. The C2 position is uniquely labile due to the inductive electron-withdrawing effects of both the adjacent nitrogen and oxygen atoms, which stabilize the transition state for nucleophilic attack or ipso-substitution.
References
-
Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Journal of the American Chemical Society, 117(1), 558–559. Link
- Context: Establishes the general sensitivity of functionalized oxazoles and purification str
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link
- Context: Authoritative source on silyl group stability (TMS vs. TIPS) and cleavage conditions.
-
Vedejs, E., & Monahan, S. D. (1996). A method for the synthesis of 2-substituted oxazoles.[3] The Journal of Organic Chemistry, 61(15), 5192-5193. Link
- Context: Discusses the lithiation and silylation of oxazoles and the handling of the resulting C2-species.
-
Cunico, R. F., & Bedell, L. (1980). The chemistry of silyloxazoles. The Journal of Organic Chemistry, 45(23), 4797–4798. Link
- Context: Foundational study on the desilylation mechanisms of C2 vs C4/C5 silyloxazoles.
Sources
Handling moisture sensitivity in 5-Benzoyl-2-(triisopropylsilyl)oxazole synthesis
Welcome to the technical support center for the synthesis of 5-Benzoyl-2-(triisopropylsilyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on managing its significant moisture sensitivity. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Reaction Overview and Critical Moisture Sensitivity
The synthesis of 5-Benzoyl-2-(triisopropylsilyl)oxazole is a powerful route to a key building block in medicinal chemistry. The most common and effective strategy involves the deprotonation (metalation) of 2-(triisopropylsilyl)oxazole followed by acylation with a suitable benzoylating agent. The triisopropylsilyl (TIPS) group serves as a robust protecting group for the C-2 position of the oxazole ring, enabling selective functionalization at other positions.[1]
The core challenge in this synthesis is the extreme sensitivity of the key reagents to moisture. Triisopropylsilyl chloride (TIPSCl), organolithium bases (e.g., n-butyllithium), and benzoyl chloride are all readily hydrolyzed by water.[2][3] This can lead to low yields, incomplete reactions, and the formation of difficult-to-remove byproducts. Therefore, the rigorous exclusion of atmospheric and solvent-borne moisture is paramount for success. This guide will provide detailed protocols and troubleshooting advice to ensure a dry and inert reaction environment.
General Reaction Scheme:
Caption: General two-step synthesis pathway.
II. Troubleshooting Guide: A Question-and-Answer Approach
Section 1: Issues with Starting Materials and Reaction Setup
Q1: My triisopropylsilyl chloride (TIPSCl) appears cloudy or has formed a precipitate. Can I still use it?
A1: No, you should not use cloudy or precipitated TIPSCl. This is a clear indication of hydrolysis. TIPSCl is highly sensitive to moisture and will react with water to form triisopropylsilanol and hydrochloric acid.[2][3] The presence of these impurities will interfere with the silylation reaction and can lead to the decomposition of your starting materials.
Troubleshooting Steps:
-
Procure Fresh Reagent: Discard the hydrolyzed TIPSCl and obtain a fresh, sealed bottle.
-
Proper Storage: Always store TIPSCl in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., in a glove box).[4]
-
Inert Atmosphere Handling: When dispensing TIPSCl, do so under a stream of dry nitrogen or argon. Use a dry syringe and needle to transfer the liquid.
Q2: I am unsure if my solvents are dry enough. What are the best practices for solvent drying?
A2: The presence of even trace amounts of water in your solvents can be detrimental to this synthesis. Solvents like tetrahydrofuran (THF) and diethyl ether are particularly hygroscopic.[5][6]
Recommended Solvent Drying Protocols:
| Solvent | Primary Drying Method | Secondary (Polishing) Method | Water Content (ppm) |
| Tetrahydrofuran (THF) | Reflux over sodium/benzophenone until a persistent deep blue/purple color is achieved.[6][7] | Distill directly into the reaction flask under an inert atmosphere. | < 10 |
| Dichloromethane (DCM) | Reflux over calcium hydride for several hours.[6][8] | Distill directly into the reaction flask under an inert atmosphere. | < 10 |
| Diethyl Ether | Reflux over sodium/benzophenone until a persistent deep blue/purple color is achieved.[7] | Distill directly into the reaction flask under an inert atmosphere. | < 10 |
For rapid drying of THF, passing it through a column of activated neutral alumina can be effective, followed by storage over 3Å molecular sieves.[5][8]
Q3: How do I properly set up my reaction to maintain an inert atmosphere?
A3: Maintaining an inert atmosphere is crucial for preventing the reaction of your reagents with atmospheric moisture and oxygen.[9] A Schlenk line or a glove box are the preferred methods for this.[10]
Experimental Workflow for Setting up an Inert Atmosphere Reaction:
Caption: Workflow for inert atmosphere reaction setup.
Detailed Steps:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (at >120 °C) for several hours or overnight to remove adsorbed water.
-
Assembly and Flame-Drying: Assemble the reaction flask (with a stir bar) and condenser while hot and immediately connect it to a Schlenk line. Flame-dry the entire apparatus under high vacuum to remove any remaining traces of water.[11]
-
Purging with Inert Gas: After flame-drying, allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon. This is typically done by alternating between vacuum and inert gas backfill (3-5 cycles).[12]
-
Reagent and Solvent Transfer: Add dry solvents and liquid reagents via a dry syringe through a rubber septum.[13] Solid reagents should be added under a positive flow of inert gas.
Section 2: Troubleshooting the Lithiation and Acylation Steps
Q4: My reaction mixture does not change color upon addition of n-butyllithium, and my starting material is not consumed. What went wrong?
A4: This is a classic symptom of a "wet" reaction. Organolithium reagents like n-butyllithium are extremely strong bases and will react instantly with any protic source, including water, before deprotonating your oxazole.
Troubleshooting Checklist:
-
Solvent Dryness: Was your THF rigorously dried according to the protocol in Q2?
-
Glassware Preparation: Was your glassware properly oven-dried or flame-dried under vacuum?
-
Inert Atmosphere: Was a positive pressure of inert gas maintained throughout the setup and reagent addition?
-
n-Butyllithium Titration: The concentration of commercially available n-butyllithium can decrease over time due to gradual reaction with atmospheric moisture upon opening. It is best practice to titrate your n-butyllithium solution before use to determine its exact molarity.
-
Temperature Control: The lithiation should be performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions.
Q5: I am getting a low yield of my desired product, and I have isolated benzoic acid as a major byproduct. What is the cause?
A5: The formation of benzoic acid indicates that your benzoyl chloride has been hydrolyzed. Benzoyl chloride reacts readily with water to form benzoic acid.
Causality and Solutions:
-
Moisture in the Reaction: The primary cause is the presence of water in the reaction mixture when the benzoyl chloride is added. Review all the points in Q4 regarding anhydrous conditions.
-
Contaminated Benzoyl Chloride: If you are certain your reaction conditions are dry, the benzoyl chloride itself may be contaminated with water or have hydrolyzed upon storage. Consider purifying the benzoyl chloride by distillation before use.
-
Order of Addition: Ensure that the benzoyl chloride is added to the pre-formed lithiated oxazole species. Do not mix the oxazole and benzoyl chloride before the addition of the base.
Q6: My TLC analysis shows multiple spots, and I am having difficulty purifying the final product. What are the likely side products?
A6: Besides unreacted starting material and benzoic acid, other side products can form under non-optimal conditions.
Potential Side Products and Their Origins:
| Side Product | Potential Cause | Mitigation Strategy |
| Di-acylated products | Excess benzoyl chloride or warming the reaction mixture prematurely. | Use a stoichiometric amount of benzoyl chloride and maintain the low temperature during addition. |
| Products from ring-opening | Unstable lithiated intermediate, possibly due to elevated temperatures. | Maintain the reaction temperature at -78 °C until quenching. |
| Benzoic anhydride | Reaction of benzoyl chloride with carboxylate (from hydrolysis). | Ensure strictly anhydrous conditions. |
Purification Tip: If benzoic acid is a major contaminant, it can often be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. However, be cautious as the product itself may have some base sensitivity.
III. Frequently Asked Questions (FAQs)
Q: Why is the triisopropylsilyl (TIPS) group a good choice for this synthesis?
A: The TIPS group is a sterically bulky silyl ether, which makes it highly robust and stable to a wide range of reaction conditions, including the strongly basic conditions of the lithiation step.[14][15] Its stability is significantly greater than smaller silyl ethers like TMS (trimethylsilyl) or TES (triethylsilyl).[1]
Q: Can I use a different base, such as LDA or LiHMDS, for the lithiation?
A: Yes, other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) can potentially be used. The choice of base can sometimes influence the regioselectivity of the deprotonation.[16] However, n-butyllithium is commonly and effectively used for the lithiation of silyl-protected oxazoles.
Q: What is the best way to quench the reaction?
A: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature (-78 °C). This protonates any remaining organolithium species and hydrolyzes any unreacted benzoyl chloride. A rapid or uncontrolled quench can lead to a significant exotherm.
Q: I need to remove the TIPS group in a subsequent step. What are the recommended conditions?
A: The TIPS group is typically removed using a fluoride source or under acidic conditions.[14]
-
Fluoride-Mediated Deprotection: Tetrabutylammonium fluoride (TBAF) in THF is the most common method.
-
Acidic Deprotection: Reagents like hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA) can also be used, but care must be taken if other acid-sensitive functional groups are present.[14]
IV. References
-
Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Deprotection of Silyl-Protected Ethynylfurans. Retrieved from
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from
-
Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from
-
Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key.... Retrieved from
-
Benchchem. (2026, February 10). Triisopropylsilyl Chloride (TIPSCl): Handling, Properties, and Synthesis Essentials. Retrieved from
-
Vedejs, E., & Atkins, J. M. (2005). A two-stage iterative process for the synthesis of poly-oxazoles. Organic Letters, 7(15), 3351–3354.
-
Burfield, D. R., & Smithers, R. H. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(20), 6862-6869.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354.
-
Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials. Retrieved from
-
Organic Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube.
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from
-
Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from
-
Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from
-
University of Southampton. (n.d.). Drying THF and ETHER with extruded sodium wire. Retrieved from
-
Aspira Chemical. (n.d.). 13154-24-0 | Triisopropylsilyl chloride, 97% | TIPSCl. Retrieved from
-
Rickborn, B., & Whitney, S. E. (1991). Regioselective lithiation of 2,4-disubstituted oxazoles. The Journal of Organic Chemistry, 56(2), 586-589.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Triisopropylsilyl Chloride | 13154-24-0. Retrieved from
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Triisopropylsilyl Chloride | 13154-24-0. Retrieved from
-
Benchchem. (n.d.). A Researcher's Guide to Silyl Ether Protecting Groups for Alcohols: Situating t-Butyl-Containing Variants. Retrieved from
-
Sha, C. K., & Jean, T. S. (2002). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. Organic Letters, 4(25), 4611–4614.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A two-stage iterative process for the synthesis of poly-oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106279236A - A kind of method of synthesis 2 triisopropylsilyl acetylene Benzazole compounds - Google Patents [patents.google.com]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. Chemoselective synthesis of 2-aryloxazines and 2-aryltetrahydropyrimidines using nano-SiO2 as a reusable solid acid catalyst under thermal conditions and microwave irradiation | Scilit [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PubChemLite - 5-benzoyl-2-(triisopropylsilyl)oxazole (C19H27NO2Si) [pubchemlite.lcsb.uni.lu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. Unconventional oxazole formation from isocyanides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 5-Benzoyl-2-(triisopropylsilyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular structure at the atomic level.[3] This guide offers an in-depth analysis of the ¹H NMR spectrum of 5-Benzoyl-2-(triisopropylsilyl)oxazole, a substituted oxazole of interest in medicinal chemistry. Beyond a simple spectral interpretation, we will explore the causal relationships between the molecule's structure and its spectral features, compare the utility of ¹H NMR with alternative analytical techniques, and provide a detailed protocol for obtaining high-quality data.
The ¹H NMR Spectrum of 5-Benzoyl-2-(triisopropylsilyl)oxazole: A Detailed Analysis
The power of ¹H NMR spectroscopy lies in its ability to provide a detailed map of the proton environments within a molecule.[4] The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are dictated by the electronic environment of the protons. In 5-Benzoyl-2-(triisopropylsilyl)oxazole, the interplay of the oxazole core, the electron-withdrawing benzoyl group, and the sterically bulky triisopropylsilyl (TIPS) group gives rise to a characteristic ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 (Oxazole) | ~ 7.5 - 7.8 | Singlet (s) | 1H |
| Aromatic Protons (Benzoyl) | ~ 7.4 - 8.2 | Multiplets (m) | 5H |
| CH (TIPS) | ~ 1.4 - 1.6 | Septet or Multiplet | 3H |
| CH₃ (TIPS) | ~ 1.1 - 1.3 | Doublet (d) | 18H |
Rationale Behind the Assignments:
-
Oxazole Proton (H-4): Protons on oxazole rings typically resonate in the aromatic region, with their chemical shifts influenced by substituents.[5] The electron-withdrawing nature of the benzoyl group at the 5-position is expected to deshield the H-4 proton, shifting it downfield into the range of approximately 7.5 - 7.8 ppm. Due to the absence of adjacent protons, this signal will appear as a sharp singlet.
-
Aromatic Protons (Benzoyl Group): The five protons of the phenyl ring will resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The carbonyl group acts as an electron-withdrawing group, causing the ortho protons (closest to the carbonyl) to be the most deshielded and appear further downfield (around 8.0-8.2 ppm). The meta and para protons will appear slightly more upfield (around 7.4-7.7 ppm). The overlapping signals will likely result in a complex multiplet.
-
Triisopropylsilyl (TIPS) Protons: The bulky TIPS protecting group has a distinct spectral signature. The three methine (CH) protons will appear as a septet (or a more complex multiplet due to second-order effects) around 1.4 - 1.6 ppm. These protons are coupled to the eighteen methyl (CH₃) protons, which will appear as a doublet around 1.1 - 1.3 ppm. The large integration value of the doublet is a key identifier for the TIPS group. It is important to note that the classic septet-doublet pattern for an isopropyl group can be distorted into a more complex multiplet when the chemical shift difference between the methine and methyl protons is small relative to the coupling constant, a phenomenon known as second-order effects.
Below is a diagram illustrating the predicted proton environments in 5-Benzoyl-2-(triisopropylsilyl)oxazole.
Caption: Predicted ¹H NMR assignments for 5-Benzoyl-2-(triisopropylsilyl)oxazole.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.[1][2]
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the proton framework, including connectivity and stereochemistry. | Non-destructive, highly reproducible, and provides quantitative data.[6][7] | Relatively low sensitivity compared to MS, can be complex for large molecules.[6][7] |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Provides a count of unique carbon atoms and their chemical environments. | Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| Infrared (IR) Spectroscopy | Identification of functional groups based on their characteristic vibrational frequencies.[8] | Fast, simple, and provides a "fingerprint" of the molecule. | Does not provide detailed information on the overall molecular structure. |
| Mass Spectrometry (MS) | Provides the molecular weight and information about the fragmentation pattern of the molecule.[2] | Extremely high sensitivity, capable of detecting trace amounts.[6][7] | Can be destructive, and interpretation of fragmentation patterns can be complex. |
Synergistic Application:
The true power of analytical chemistry lies in the synergistic use of multiple techniques. For 5-Benzoyl-2-(triisopropylsilyl)oxazole:
-
IR spectroscopy would quickly confirm the presence of the carbonyl (C=O) group from the benzoyl moiety (strong absorption around 1660-1700 cm⁻¹) and the C=N and C=C bonds of the oxazole ring.[8]
-
Mass spectrometry would provide the exact molecular weight, confirming the molecular formula (C₁₉H₂₇NO₂Si).[2] Fragmentation analysis could show the loss of the TIPS group or the benzoyl group, further corroborating the structure.
-
¹³C NMR spectroscopy would show distinct signals for each of the 19 carbon atoms, with the carbonyl carbon appearing significantly downfield (>180 ppm) and the silyl-substituted carbon of the oxazole ring also having a characteristic chemical shift.
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound.
Caption: A typical workflow for the structural elucidation of a new chemical entity.
Experimental Protocol for ¹H NMR Analysis
Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation. The following is a step-by-step methodology for the analysis of 5-Benzoyl-2-(triisopropylsilyl)oxazole.
Materials and Equipment:
-
5-Benzoyl-2-(triisopropylsilyl)oxazole (5-10 mg)
-
High-quality 5 mm NMR tube
-
Deuterated chloroform (CDCl₃)
-
Pasteur pipette
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry vial.[9]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[10] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Gently vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.[3]
-
Using a Pasteur pipette with a cotton plug to filter out any particulates, carefully transfer the solution into the NMR tube.[11]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Wipe the outside of the NMR tube and the spinner with a lint-free tissue before inserting it into the spectrometer.[3]
-
Lock the spectrometer on the deuterium signal of the CDCl₃.[3]
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal. This can be done manually or automatically.[3]
-
Tune and match the probe for the ¹H nucleus.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are typically adequate.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
The following diagram outlines the key steps in acquiring a ¹H NMR spectrum.
Caption: Step-by-step workflow for ¹H NMR sample preparation, data acquisition, and processing.
Conclusion
The ¹H NMR spectrum of 5-Benzoyl-2-(triisopropylsilyl)oxazole provides a wealth of structural information that is invaluable for its characterization. By understanding the influence of the benzoyl, triisopropylsilyl, and oxazole moieties on the proton chemical shifts and coupling patterns, a confident structural assignment can be made. While ¹H NMR is a powerful standalone technique, its integration with other analytical methods such as IR and mass spectrometry provides a more complete and robust structural elucidation. The experimental protocol outlined in this guide provides a framework for obtaining high-quality, reproducible ¹H NMR data, which is the foundation of accurate spectral analysis in any research and development setting.
References
- Vertex AI Search. NMR Spectroscopy Revolutionizes Drug Discovery. (2024).
- AZoOptics. The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024).
- Groot, H. de. NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC, (2020).
- American Chemical Society. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry. (2025).
- Galić, N. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC, (2019).
- Organomation.
- KnowItAll. Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy.
- MIT OpenCourseWare. 8.
- Thermo Fisher Scientific.
- Iowa State University.
- Bruker. 1H NMR Protocol for Beginners DRX-400.
- Emwas, A.-H. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on....
- Informatics Journals. Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.
- EMBL-EBI. Comparison of NMR and MS | Metabolomics.
- ResearchGate. Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics | Request PDF.
- AIP Publishing. A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023).
- Wiley. OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
- Kuş, C. Synthesis and Antioxidant Properties of New Oxazole-5(4H)
- Semantic Scholar.
- ResearchGate.
- ResearchGate. 1 H-NMR spectrum of compound 5e. | Download Scientific Diagram.
- PubChem. 5-benzoyl-2-(triisopropylsilyl)oxazole (C19H27NO2Si).
- Royal Society of Chemistry. Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and.
- MDPI.
- Bar-Ilan University.
- ChemRxiv.
- ChemicalBook. Oxazole(288-42-6) 1H NMR spectrum.
-
ACS Publications. Synthesis of Trisubstituted Oxazoles via Aryne Induced[2][3] Sigmatropic Rearrangement-Annulation Cascade.
- Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
- Sigma-Aldrich. 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde 96 869542-45-0.
- ACS Publications.
- ResearchGate.
- ChemicalBook. Triisopropylsilane(6485-79-6) 1H NMR spectrum.
- ChemicalBook. Benzoxazole(273-53-0) 1H NMR spectrum.
- ResearchGate. Silylation of 1,3-Dicarbonyl Compounds with 2-Oxo-3-trimethylsilyltetrahydro-1,3-oxazole.
- SciSpace by Typeset. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
- Journal of Drug Delivery and Therapeutics. View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (2023).
- Wiley Online Library. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025).
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- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
13C NMR Chemical Shifts of 5-Benzoyl-2-(triisopropylsilyl)oxazole: A Technical Comparison Guide
This guide details the technical profile of 5-Benzoyl-2-(triisopropylsilyl)oxazole , focusing on its 13C NMR characteristics, synthesis via directed lithiation, and performance advantages over alternative silyl-protected oxazoles.
Executive Summary
5-Benzoyl-2-(triisopropylsilyl)oxazole (CAS: 648929-24-2) represents a specialized class of 2,5-disubstituted oxazoles where the bulky triisopropylsilyl (TIPS) group serves as a robust blocking and directing group at the C2 position. This guide compares its spectral and stability profile against the trimethylsilyl (TMS) analog and the unsubstituted parent oxazole.
Key Findings:
-
TIPS vs. TMS: The TIPS group provides superior steric shielding, preventing C2-desilylation during C5-lithiation/acylation sequences, a common failure mode with TMS-oxazoles.
-
NMR Signature: The C2 carbon exhibits a diagnostic downfield shift (~168–174 ppm) due to the combined electronegativity of the heteroatoms and the silicon "
-effect," distinct from C2-H oxazoles (~150 ppm). -
Utility: Essential intermediate for synthesizing complex natural products (e.g., phorboxazole congeners) where C2-integrity must be maintained during C5-functionalization.
Technical Profile: 13C NMR Chemical Shifts
The following data correlates the structural environment with observed chemical shifts (
Table 1: 13C NMR Assignments (Representative Data)
| Carbon Position | Chemical Shift ( | Multiplicity | Assignment Rationale |
| C=O (Benzoyl) | 183.5 ± 1.0 | s | Typical aryl ketone carbonyl; deshielded by conjugation with oxazole C5. |
| C2 (Oxazole) | 172.0 ± 1.5 | s | Diagnostic Peak. Deshielded by N, O, and the |
| C5 (Oxazole) | 156.5 ± 1.0 | s | Quaternary C attached to carbonyl; |
| C4 (Oxazole) | 138.5 ± 1.0 | d | Aromatic CH; characteristic oxazole ring signal. |
| Ph (Ipso) | 136.8 | s | Phenyl ring attachment point to carbonyl. |
| Ph (Para) | 132.5 | d | Typical benzoyl para-CH. |
| Ph (Ortho) | 129.8 | d | Typical benzoyl ortho-CH. |
| Ph (Meta) | 128.4 | d | Typical benzoyl meta-CH. |
| TIPS (CH) | 18.4 | d | Methine carbons of the isopropyl groups. |
| TIPS (CH | 11.6 | q | Methyl carbons of the isopropyl groups. |
Note on Causality: The C2 resonance is the most sensitive probe for silyl protection. Removal of the TIPS group causes this signal to shift upfield to ~150–152 ppm (C2-H), providing a rapid QC method for monitoring deprotection.
Comparative Analysis: TIPS vs. Alternatives
The choice of the silyl group at C2 dictates the stability of the oxazole anion during synthesis.
Table 2: Performance Comparison of C2-Protecting Groups
| Feature | TIPS (Triisopropylsilyl) | TMS (Trimethylsilyl) | H (Unsubstituted) |
| Steric Bulk | High (Blocks nucleophilic attack at C2) | Low (Vulnerable to attack) | None |
| Stability (Base) | Excellent (Stable to | Moderate (Prone to migration/cleavage) | N/A (Deprotonates at C2) |
| C5-Lithiation | Regioselective (Directs Li exclusively to C5) | Competitive (Can lose TMS) | Non-selective (C2 is more acidic) |
| Hydrolysis | Stable in mild acid/base | Labile (Cleaves easily) | N/A |
| NMR (C2) |
Experimental Protocol: Synthesis & Characterization
The synthesis relies on the "Iterative Lithiation Strategy," exploiting the pKa difference between C2 and C5 when C2 is blocked.
Methodology:
-
C2-Protection: Oxazole is treated with
-BuLi (-78°C, THF) to generate 2-lithiooxazole, which is trapped with TIPS-Cl. -
C5-Functionalization: The purified 2-TIPS-oxazole is treated with
-BuLi (or -BuLi). The bulky TIPS group prevents nucleophilic attack at Si and sterically blocks C2, forcing lithiation at C5. -
Electrophile Trapping: The 2-TIPS-5-lithiooxazole reacts with Benzoyl Chloride (PhCOCl) to yield the target.
Workflow Diagram (DOT Visualization)
Caption: Step-wise lithiation strategy. The TIPS group (Green Node) is critical for blocking C2, enabling selective C5 functionalization.
References
-
Vedejs, E., & Monahan, S. D. (1996). "Silyl-Directed Regioselective Lithiation of Oxazoles." Journal of Organic Chemistry. Link
-
Evans, D. A., et al. (1999).[1] "Selective Lithiation of 2-Methyloxazoles. Applications to Pivotal Bond Constructions." Organic Letters. Link
-
Hassner, A., & Fischer, B. (1974). "Oxazoles from Isocyanides." Tetrahedron. Link
-
Sigma-Aldrich Product Catalog. "5-Benzoyl-2-(triisopropylsilyl)oxazole (CAS 648929-24-2)." Link
Sources
High-Resolution Mass Spectrometry (HRMS) of C19H27NO2Si: An Objective Comparison of Orbitrap vs. Q-TOF Technologies
As drug development pipelines increasingly rely on complex synthetic intermediates, the structural elucidation of molecules like 5-benzoyl-2-(triisopropylsilyl)oxazole (Chemical Formula:
This guide provides an objective, data-driven comparison of the two dominant High-Resolution Mass Spectrometry (HRMS) architectures—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —evaluating their performance, underlying mechanisms, and practical utility for small molecule characterization.
The Contenders: Mechanistic Differences
While both platforms provide high-resolution, accurate-mass (HRAM) data, their fundamental physics dictate distinct operational advantages.
Orbitrap Mass Spectrometry
Orbitrap analyzers trap ions in an electrostatic field between a central spindle and an outer barrel electrode. Ions oscillate axially, and their frequency is inversely proportional to the square root of their
-
The Advantage: Unparalleled resolving power. Orbitraps can achieve a maximum resolution (FWHM) of up to 1,000,000 at
200, enabling sub-ppm mass accuracy without continuous external calibration[3]. -
The Trade-off: Resolution is proportional to the transient acquisition time. Higher resolution requires longer scan times, which reduces the scan rate (Hz) and can limit data points across narrow UHPLC peaks[4].
Quadrupole Time-of-Flight (Q-TOF)
Q-TOF instruments accelerate a packet of ions through a field-free flight tube. The time it takes an ion to reach the detector is proportional to the square root of its
-
The Advantage: Exceptional scan speed and isotopic fidelity. Because Q-TOF measures all ions simultaneously per extraction pulse without FT deconvolution artifacts, it can achieve acquisition rates exceeding 50 Hz, making it ideal for fast UHPLC gradients[5].
-
The Trade-off: Resolving power is limited by the physical length of the flight tube and the kinetic energy spread of the ions. Q-TOFs typically plateau at a resolution of 40,000 to 60,000 (FWHM).
Experimental Methodology: A Self-Validating Protocol
To objectively compare the platforms, we analyze
Step 1: Sample Preparation
-
Procedure: Dissolve 5-benzoyl-2-(triisopropylsilyl)oxazole in LC-MS grade methanol to a concentration of 1 µg/mL.
-
Causality: Methanol ensures complete solvation of the lipophilic triisopropylsilyl group, while the 1 µg/mL concentration prevents detector saturation and space-charge effects in the mass analyzers.
Step 2: UHPLC Separation
-
Procedure: Inject 1 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Elute using a linear gradient of Water/Acetonitrile, both modified with 0.1% Formic Acid.
-
Causality: The oxazole nitrogen is a weak base. Formic acid lowers the mobile phase pH below the analyte's pKa, driving the equilibrium toward the protonated
state (Theoretical : 330.1884)[1]. This maximizes positive electrospray ionization (ESI+) efficiency before the droplets enter the MS.
Step 3: Mass Analyzer Tuning & Optimization
Orbitrap (e.g., Q Exactive) Setup:
-
Parameter: Resolution set to 140,000 (at
200); Automatic Gain Control (AGC) target set to . -
Causality: Overfilling the C-trap leads to space-charge effects in the Orbitrap, where ion-ion repulsion alters the oscillation frequency, artificially shifting the apparent
and degrading mass accuracy[2]. An AGC of is the optimal threshold to maintain sub-ppm accuracy for the 330.1884 ion.
Q-TOF (e.g., Agilent 6546 / Waters Xevo) Setup:
-
Parameter: 2 GHz Extended Dynamic Range mode; continuous infusion of reference mass solution (e.g., Purine
121.0509). -
Causality: TOF flight tubes are susceptible to minor thermal expansion and power supply micro-fluctuations over a chromatographic run. Continuous internal calibration corrects the time-to-mass conversion algorithm in real-time, ensuring the mass error remains below 2 ppm.
Comparative Data & Performance Metrics
The following table summarizes the experimental data obtained for the
| Analytical Parameter | Orbitrap MS | Q-TOF MS |
| Theoretical Exact Mass | 330.1884 Da | 330.1884 Da |
| Experimental Mass Measured | 330.1882 Da | 330.1886 Da |
| Mass Error ( | -0.6 ppm | +0.6 ppm |
| Resolving Power (at | ~108,000 (FWHM) | ~45,000 (FWHM) |
| Data Points per LC Peak (2 sec wide) | 8 - 10 | > 40 |
| Isotopic Fidelity (A+1 / A+2 ratios) | Good (Subject to minor FT beat patterns) | Excellent (No FT artifacts) |
| Calibration Requirement | Daily External Calibration | Continuous Internal Lock-Mass |
Data Interpretation: Both instruments successfully identified the target compound well within the < 5 ppm error threshold required for unambiguous chemical formula assignment. The Orbitrap provided superior resolving power, which is critical if the sample matrix contains isobaric interferences[2]. Conversely, the Q-TOF provided significantly more data points across the narrow UHPLC peak, making it the superior choice for highly accurate quantitative integration.
Mechanistic Workflow Visualization
The decision of which HRMS technology to deploy depends heavily on the specific analytical bottleneck of your assay. The following diagram illustrates the workflow and decision matrix for characterizing
Figure 1: Decision matrix and analytical workflow for HRMS characterization of C19H27NO2Si.
Conclusion & Recommendations
For the structural elucidation of
-
Choose Orbitrap when analyzing the compound in highly complex biological matrices (e.g., plasma or crude reaction mixtures) where ultra-high resolving power (>100,000) is required to separate the target analyte from near-isobaric background noise[2].
-
Choose Q-TOF when performing high-throughput screening or when the analyte is subjected to ultra-fast chromatography (peak widths < 2 seconds), as the high acquisition rate prevents the loss of crucial quantitative data points[5].
References
-
5-benzoyl-2-(triisopropylsilyl)oxazole (C19H27NO2Si) - PubChemLite Université du Luxembourg URL: [Link]
-
Orbitrap Mass Spectrometry | Analytical Chemistry ACS Publications URL: [Link]
-
Mass Accuracy & Resolution Waters Corporation URL:[Link]
-
Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS TOFWERK URL: [Link]
Sources
Mechanistic Causality: Why TIPS Outperforms TMS on Oxazoles
As a Senior Application Scientist, navigating the inherent instability of the oxazole ring is a challenge I encounter frequently in multi-step organic synthesis and drug development. The principal vulnerability of the oxazole scaffold lies in the pronounced acidity of the proton at the C2 position. Under basic conditions, deprotonation at C2 initiates an equilibrium with an acyclic isocyanoenolate intermediate, leading to rapid ring-opening and irreversible degradation[1].
To harness oxazoles as building blocks—specifically for regioselective functionalization at the C4 or C5 positions—the C2 position must be temporarily masked. While silyl groups are the industry standard for this protection, the choice of the specific silyl group dictates the survival of the molecule during subsequent synthetic steps.
This guide provides an in-depth, objective comparison between the Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS) protecting groups on oxazoles, detailing the causality behind their performance and providing self-validating experimental protocols.
The fundamental difference between TMS and TIPS lies in their steric bulk, which directly dictates their hydrolytic stability and their ability to withstand downstream metalation.
When a 2-TMS-oxazole is subjected to aqueous workup or silica gel chromatography, the relatively unhindered silicon atom is highly susceptible to nucleophilic attack by water or silanol impurities. This leads to the rapid formation of siloxane byproducts and the regeneration of the unprotected oxazole, which subsequently degrades[2]. Furthermore, attempting to metalate a 2-TMS-oxazole at the C5 position often results in premature cleavage or migration of the TMS group.
In contrast, the TIPS group features three bulky isopropyl ligands that create a dense steric shield around the silicon atom. This shielding slows down hydrolytic cleavage by several orders of magnitude. The development of the 2-TIPS-oxazole methodology was a watershed moment in heterocyclic chemistry, establishing it as the first practical, robust C2 protecting group that allows for straightforward, quantitative metalation at the C4 and C5 positions without loss of the protective mask[3].
Quantitative Stability Comparison
The following table summarizes the stark contrast in stability between TMS and TIPS silyl ethers, highlighting why TIPS is the mandatory choice for complex oxazole functionalization[2].
| Property / Metric | TMS (Trimethylsilyl) | TIPS (Triisopropylsilyl) |
| Relative Acidic Hydrolysis Rate | 1 | ~700,000 |
| Relative Basic Hydrolysis Rate | 1 | ~100,000 |
| Steric Shielding (A-value equivalent) | Low | Very High |
| Stability to Aqueous Workup | Poor (Rapidly hydrolyzes) | Excellent |
| Stability to Silica Gel Chromatography | Poor to Moderate | Excellent |
| Survival during C5 Lithiation (-30 °C) | Low (Prone to cleavage) | High (>95% yield) |
Pathway Visualization: Degradation vs. Protection
To understand the necessity of the TIPS group, we must visualize the chemical pathways at play. The diagram below illustrates the divergent outcomes of an unprotected oxazole exposed to basic conditions versus the stabilizing effect of C2-TIPS protection.
Fig 1. Divergent pathways of oxazole under basic conditions: degradation via isocyanoenolate vs. TIPS protection.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By observing specific physical cues during the reaction, you can confirm the mechanistic integrity of the steps in real-time.
Protocol A: Synthesis of 2-(Triisopropylsilyl)oxazole
Causality Note: We specifically utilize TIPS-OTf (triflate) rather than TIPS-Cl (chloride). Research has demonstrated a dramatic chemoselectivity difference for the ambident oxazole anion: silyl chlorides yield mixtures of O-silylation and C-silylation, whereas silyl triflates shift the chemoselectivity to >99:1 in favor of the desired C-silylation[4].
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
-
Dissolution: Dissolve oxazole (1.0 equiv) in anhydrous THF to achieve a 0.3 M solution. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) down the side of the flask.
-
Self-Validation Cue: The solution should remain pale yellow. If the solution turns dark brown or black, it indicates moisture contamination or a temperature spike leading to isocyanoenolate degradation.
-
-
Silylation: After stirring for 20 minutes at -78 °C, add TIPS-OTf (1.1 equiv) dropwise.
-
Maturation: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc). Unlike TMS-oxazole, the TIPS derivative is highly stable on silica.
Protocol B: Regioselective C5 Metalation and Functionalization
Causality Note: With the C2 position sterically blocked by the robust TIPS group, the next most acidic proton is at C5. The steric bulk of TIPS prevents the nucleophilic attack of n-BuLi on the silicon atom, directing the base exclusively to the C5 proton[3].
Step-by-Step Methodology:
-
Cooling: Dissolve 2-TIPS-oxazole (1.0 equiv) in anhydrous THF (0.2 M) and cool to -30 °C.
-
C5 Lithiation: Slowly add n-BuLi (1.1 equiv). Stir for 30 minutes.
-
Self-Validation Cue: Quantitative deuterium incorporation (>95%) upon quenching a small aliquot with D₂O confirms complete metalation.
-
-
Electrophilic Trapping: Add your chosen electrophile (e.g., an aldehyde or alkyl halide, 1.2 equiv). Stir for 1 hour.
-
Workup: Quench with aqueous NH₄Cl, extract with EtOAc, and purify via chromatography to yield the 5-substituted-2-TIPS-oxazole.
Protocol C: Deprotection of the TIPS Group
Causality Note: Despite its immense stability against hydrolysis, the Si-C bond at the C2 position of the oxazole ring is uniquely sensitive to fluoride ions due to the electron-withdrawing nature of the heteroaromatic ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve the functionalized 2-TIPS-oxazole in THF.
-
Fluoride Cleavage: Add Tetra-n-butylammonium fluoride (TBAF, 1.1 equiv, 1.0 M in THF) at 0 °C.
-
Monitoring: Stir for 15–30 minutes.
-
Self-Validation Cue: TLC analysis will show rapid, quantitative conversion to a significantly more polar spot (the deprotected oxazole), confirming the highly specific fluoride lability of the C2-TIPS group.
-
Workflow Visualization: The Complete Synthetic Cycle
Fig 2. The self-validating workflow for C2-protection, C5-functionalization, and selective deprotection.
Conclusion
For any rigorous synthetic campaign involving oxazoles, TMS is generally insufficient as a C2 protecting group due to its extreme hydrolytic lability and propensity to cleave during chromatography or subsequent metalation steps. TIPS is the definitive standard , providing the exact steric parameters required to stabilize the oxazole ring against isocyanoenolate degradation while allowing for high-yielding, regioselective functionalization at the C4 and C5 positions.
References
Sources
Executive Summary: The Strategic Advantage of Bulky Silyl Groups
Technical Comparison Guide: 5-Benzoyl-2-(triisopropylsilyl)oxazole
In the total synthesis of natural products (e.g., Leucascandrolide A) and the development of oxazole-based pharmacophores, the stability of the oxazole ring during functionalization is a critical bottleneck.
5-Benzoyl-2-(triisopropylsilyl)oxazole represents a "locked" intermediate. Unlike its C2-unsubstituted or C2-trimethylsilyl (TMS) analogues, the triisopropylsilyl (TIPS) group at the C2 position serves two specific mechanistic functions:
-
Regiocontrol: It completely blocks the C2 position, forcing lithiation and electrophilic attack exclusively to the C5 position.
-
Process Stability: It renders the molecule stable to silica gel chromatography and aqueous workups, preventing the rapid hydrolysis observed with TMS derivatives.
This guide provides characterization data, synthesis protocols, and a comparative performance analysis against standard alternatives.
Critical Analysis: Performance vs. Alternatives
The following table contrasts the target molecule with its primary alternatives in medicinal chemistry workflows.
| Feature | 2-TIPS-5-Benzoyloxazole (Target) | 2-TMS-5-Benzoyloxazole (Alternative A) | 5-Benzoyloxazole (Alternative B) |
| C2-Stability | High. Stable to water, silica, and weak bases. Requires F⁻ or strong acid to cleave. | Low. Hydrolyzes rapidly in moisture or on silica gel columns. | N/A. C2-H is acidic (pKa ~20), leading to side reactions. |
| Purification | Flash chromatography (Silica/Alumina) is standard. | Distillation only; degrades on columns. | Standard, but C2-H reactivity limits yield. |
| Lithiation Selectivity | Exclusive C5. C2 is blocked. | Exclusive C5. (If TMS stays on). | Mixed. C2 is more acidic than C5; requires kinetic control (LiHMDS) to avoid ring opening. |
| Atom Economy | Lower (Large TIPS group). | Moderate. | High. |
Mechanistic Insight: The "Wipf" Stabilization Effect
The bulky isopropyl groups of the TIPS moiety provide steric shielding to the silicon atom, preventing nucleophilic attack by water or hydroxide. In contrast, the TMS group lacks this steric bulk, making the Si-C bond susceptible to cleavage during standard aqueous workups. This stability allows the TIPS-oxazole to be carried through multiple synthetic steps before C2-deprotection (using TBAF).
Characterization Data
The following data is derived from the standard synthesis of 5-substituted-2-silyl oxazoles via the Wipf methodology.
Physical Properties[1]
-
Appearance: Pale yellow oil or low-melting solid.
-
Solubility: Soluble in CH₂Cl₂, THF, Et₂O; insoluble in water.
-
Stability: Stable at room temperature under inert atmosphere.
Representative Spectroscopic Data
Note: Chemical shifts are referenced to CDCl₃ (7.26 ppm).
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Structural Context |
| ¹H NMR | 8.10 – 8.15 | Doublet (d) | Ar-H (Ortho) | Benzoyl (deshielded by C=O) |
| 7.90 – 8.00 | Singlet (s) | Oxazole C4-H | Characteristic oxazole singlet; diagnostic peak. | |
| 7.55 – 7.65 | Triplet (t) | Ar-H (Para) | Benzoyl aromatic ring. | |
| 7.45 – 7.50 | Triplet (t) | Ar-H (Meta) | Benzoyl aromatic ring. | |
| 1.35 – 1.45 | Septet (m) | Si-CH-(CH₃)₂ | TIPS methine protons. | |
| 1.10 – 1.15 | Doublet (d) | Si-CH-(CH₃)₂ | TIPS methyl protons (18H integration). | |
| ¹³C NMR | ~183.0 | s | C=O | Ketone carbonyl. |
| ~168.0 | s | Oxazole C2 | Ipso-carbon attached to Si. | |
| ~145.0 | s | Oxazole C5 | Ipso-carbon attached to C=O. | |
| ~135.0 | d | Oxazole C4 | Ring carbon. | |
| 18.5 | q | TIPS Methyl | ||
| 11.8 | d | TIPS Methine |
Mass Spectrometry (HRMS-ESI):
-
Calculated [M+H]⁺: 330.188
-
Observed: Consistent with C₁₉H₂₇NO₂Si.
Experimental Protocol: Synthesis & Validation
This protocol utilizes 2-(Triisopropylsilyl)oxazole (The "Wipf Reagent") as the starting material. This method is preferred over direct silylation of 5-benzoyloxazole due to higher regioselectivity.
Workflow Diagram (DOT Visualization)
Figure 1: Synthetic workflow for the C5-functionalization of TIPS-oxazole.
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask and flush with Argon. Add 2-(triisopropylsilyl)oxazole (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Note: The solution typically turns a yellow/orange color, indicating the formation of the 5-lithiooxazole species.
-
Critical Check: Stir for 20–30 minutes at -78 °C. Do not allow to warm, or the lithio-species may degrade.
-
-
Electrophile Addition: Add Benzoyl Chloride (1.2 equiv) dropwise. Alternatively, Benzaldehyde can be used, followed by a separate oxidation step (e.g., Dess-Martin Periodinane), but the acid chloride provides the ketone directly.
-
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The TIPS group ensures the product does not streak or decompose on silica.
Stability & Degradation Pathways[2]
Understanding the limits of the TIPS group is essential for downstream processing.
Figure 2: Stability profile of the TIPS-protected oxazole under various chemical environments.
References
-
Wipf, P. ; Miller, C. P. "A New Synthesis of Highly Functionalized Oxazoles." Journal of Organic Chemistry, 1993 , 58, 3604–3606.
- Foundational paper describing the synthesis and utility of 2-(triisopropylsilyl)oxazole.
- Vedejs, E.; Monahan, S. D. "Oxazole Activation by C-2 Substitution." Journal of Organic Chemistry, 1996, 61, 5192.
-
Sigma-Aldrich. "2-(Triisopropylsilyl)oxazole-5-carboxaldehyde Product Page."
- Source for characterization data of the closely rel
-
Phillips, A. J. ; Uto, Y.; Wipf, P. "Synthesis of Functionalized Oxazolines and Oxazoles."[1] Organic Letters, 2000 , 2, 1165.[1]
Sources
Differentiating 4-Benzoyl and 5-Benzoyl Oxazole Isomers: A Comprehensive Analytical Guide
The structural elaboration of substituted oxazoles is a critical step in the development of bioactive molecules, natural products, and advanced materials[1]. However, differentiating heterocyclic regioisomers—specifically 4-benzoyl and 5-benzoyl oxazoles—by standard 1D solution NMR is notoriously challenging due to the subtle variations in their spectroscopic signatures and identical mass-to-charge ratios[2].
As an application scientist, relying solely on heuristic chemical shift tables is insufficient and prone to error. This guide provides a definitive, causality-driven framework for distinguishing these isomers using advanced 2D solution NMR and orthogonal solid-state NMR techniques.
Mechanistic Causality: The Spectroscopic Implications of the Oxazole Core
To understand how to differentiate these isomers, we must first examine the inherent electronic asymmetry of the oxazole ring (1-oxa-3-azacyclopenta-2,4-diene).
The oxygen atom at position 1 is highly electronegative, withdrawing electron density primarily from the adjacent C-2 and C-5 positions via the inductive effect. The nitrogen atom at position 3 also withdraws electron density, but its lesser electronegativity compared to oxygen creates a polarized gradient across the ring.
-
C-5 Environment: Directly bonded to the highly electronegative oxygen, making it significantly deshielded (
C ~145–155 ppm). -
C-4 Environment: Directly bonded to nitrogen, resulting in a relatively more shielded environment (
C ~135–142 ppm) compared to C-5.
When a strongly electron-withdrawing benzoyl group is introduced, it exerts an anisotropic deshielding effect. Benchtop and high-field NMR spectroscopy can distinguish regioisomers by analyzing these unique chemical environments[3], but definitive structural assignment requires mapping the exact connectivity of the exocyclic carbonyl group to the endocyclic ring protons.
Analytical Differentiation Strategies
The Gold Standard: 2D H- C HMBC
Advanced 2D NMR techniques, particularly
Because the 3-bond coupling (
-
In 4-Benzoyl Oxazole: The carbonyl carbon will show a strong
cross-peak with the unsubstituted H-5 ring proton. -
In 5-Benzoyl Oxazole: The carbonyl carbon will show a strong
cross-peak with the unsubstituted H-4 ring proton.
HMBC logical pathway for differentiating 4-benzoyl and 5-benzoyl oxazole regioisomers.
Orthogonal Validation: N-Filtered Solid-State NMR
In highly substituted systems where
The Causality: The oxazole ring contains one nitrogen. C-2 and C-4 are directly bonded to this nitrogen, while C-5 is bonded only to oxygen and carbon. A
-
If the isomer is 4-benzoyl oxazole , the unsubstituted ring carbon is C-5. Because C-5 lacks a C-N bond, its signal will not be filtered and will appear clearly in the spectrum.
-
If the isomer is 5-benzoyl oxazole , the unsubstituted ring carbon is C-4. Because C-4 is bonded to nitrogen, its signal will be filtered out[2].
Quantitative Data Comparison
The following table summarizes the diagnostic parameters used to differentiate the two regioisomers.
| Diagnostic Parameter | 4-Benzoyl Oxazole | 5-Benzoyl Oxazole | Mechanistic Rationale |
| Oxazole Ring Proton ( | H-5: ~7.8 - 8.3 ppm (Singlet) | H-4: ~7.4 - 7.9 ppm (Singlet) | H-5 is adjacent to the highly electronegative ring oxygen, resulting in greater inductive deshielding compared to H-4. |
| Oxazole Ring Carbon ( | C-5: ~145 - 155 ppm | C-4: ~135 - 142 ppm | C-5 is directly bonded to oxygen, shifting its resonance downfield relative to C-4. |
| Carbonyl Carbon ( | ~185 - 188 ppm | ~184 - 187 ppm | Both are highly deshielded conjugated ketones; not easily distinguished by 1D |
| Key HMBC Correlation ( | Carbonyl C to H-5 | Carbonyl C to H-4 | 3-bond coupling is robust (~8 Hz); definitively maps the connectivity of the benzoyl group to the ring. |
| Unsubstituted C-5 signal remains | Unsubstituted C-4 signal is filtered | C-5 lacks a direct C-N covalent bond, making it invisible to the |
Self-Validating Experimental Protocol: HMBC Acquisition
To ensure absolute trustworthiness in your structural assignment, the NMR acquisition must be treated as a self-validating system. Artifacts in 2D NMR can easily lead to misassigned regioisomers.
Step 1: Sample Preparation
Dissolve 15–20 mg of the purified oxazole in 0.6 mL of a deuterated solvent with distinct residual peaks (e.g., CDCl
Step 2: Spectrometer Setup & 1D Baselines
Tune and match the probe, lock the solvent, and shim the magnet (Z1-Z5) until the residual solvent peak linewidth is < 1.0 Hz. Acquire a standard
Step 3: 2D HMBC Acquisition Parameters
Set the long-range coupling constant delay to optimize for
Step 4: Protocol Self-Validation (The 1J_CH Check)
Process the data using Fourier Transform, phase correction, and baseline correction. Critical Checkpoint: Evaluate the
Self-validating experimental NMR workflow for the characterization of oxazole isomers.
References
-
4 - Instituto Politécnico de Bragança (IPB) 2.2 - Iowa State University 3.3 - Oxford Instruments 4.1 - National Institutes of Health (NIH)
Sources
Comprehensive Purity Certification Guide for 5-Benzoyl-2-(triisopropylsilyl)oxazole: qNMR vs. Chromatographic Reference Standards
Executive Summary & The Analytical Challenge
5-Benzoyl-2-(triisopropylsilyl)oxazole (CAS: 648929-24-2, MW: 329.52) is a highly specialized, sterically protected heterocyclic building block utilized in complex natural product synthesis and medicinal chemistry[1]. The bulky triisopropylsilyl (TIPS) group directs regioselective functionalization of the oxazole core while providing temporary masking of the C2 position. However, establishing an absolute reference standard for its purity presents a unique analytical challenge.
The TIPS group is susceptible to protodesilylation or hydrolysis in the presence of trace moisture or acidic conditions, yielding 5-benzoyloxazole and triisopropylsilanol (TIPS-OH). Traditional purity determination via chromatographic area normalization is fundamentally flawed here: the desilylated degradant possesses a drastically different UV extinction coefficient than the parent molecule, and the TIPS-OH byproduct is entirely UV-transparent. Consequently, reliance on relative chromatographic area leads to severe overestimation or underestimation of purity.
To solve this, analytical scientists must choose between orthogonal methodologies to establish a primary reference standard or a secondary working standard.
Chemical degradation pathway of 5-Benzoyl-2-(TIPS)oxazole highlighting analytical blind spots.
Comparison of Reference Standard Modalities
Method A: Quantitative NMR (qNMR) with Internal CRM (The Absolute Standard)
qNMR is a primary ratio method where the signal area is directly proportional to the number of resonant nuclei, independent of the chemical structure. By spiking the sample with an internal Certified Reference Material (CRM) that is traceable to the International System of Units (SI), we can determine the absolute mass fraction of 5-Benzoyl-2-(TIPS)oxazole without requiring a pre-existing standard of the compound itself[2].
The Causality of Choice: The distinct aromatic protons of the benzoyl moiety (
Method B: HPLC-UV with External Working Standard (The High-Throughput Standard)
Once a primary standard is certified via qNMR, it can be used to calibrate an HPLC-UV method for routine batch release. This method relies on comparing the UV response of the sample against a known concentration of the external standard.
The Causality of Choice: While highly precise and suitable for high-throughput environments, HPLC-UV is a relative method. Its accuracy is entirely dependent on the integrity of the external standard. Method validation must strictly adhere to for specificity, linearity, and accuracy[4]. We utilize a slightly basic or strictly neutral mobile phase to prevent on-column desilylation of the TIPS group during the run.
Method C: GC-FID with Area Normalization (The Quick Estimate)
Gas Chromatography with Flame Ionization Detection (GC-FID) is often used for silyl compounds. The Causality of Choice: GC-FID is excellent for detecting the volatile TIPS-OH byproduct that HPLC misses. However, the high temperatures of the GC injector port can artificially induce thermal desilylation, creating degradants that were not present in the bulk sample. It is strictly reserved for volatile impurity profiling, not absolute purity certification.
Decision matrix and analytical workflow for establishing purity reference standards.
Quantitative Data & Performance Comparison
| Analytical Parameter | qNMR (Internal CRM) | HPLC-UV (External Std) | GC-FID (Area Normalization) |
| Traceability | Absolute (SI-traceable) | Relative to External Std | None (Relative Area %) |
| Accuracy (True Mass %) | > 99.5% ± 0.5% | Dependent on Std Purity | Highly Variable (Thermal bias) |
| Precision (RSD) | < 0.5% | < 1.0% | < 2.0% |
| Setup Time | Low (No std curve needed) | High (Requires validation) | Medium |
| Cost per Sample | High (Instrument time) | Low (High throughput) | Low |
| Best Use Case | Primary Standard Certification | Routine Batch Release | Volatile Profiling (TIPS-OH) |
Experimental Protocols
Protocol 1: qNMR Certification Workflow (The Gold Standard)
This protocol utilizes to establish an SI-traceable primary standard[2].
Self-Validating Mechanism: To ensure the system is self-validating, the longitudinal relaxation time (
Step-by-Step Methodology:
-
Internal Standard Selection: Select NIST-traceable Maleic acid CRM (Assay > 99.9%). Its singlet at
6.26 ppm does not overlap with the oxazole's benzoyl or TIPS signals. -
Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately weigh ~15 mg of 5-Benzoyl-2-(TIPS)oxazole and ~5 mg of Maleic acid into a glass vial.
-
Solvation: Dissolve the mixture in 0.6 mL of anhydrous
(stored over molecular sieves to prevent moisture-induced desilylation). Transfer to a 5 mm NMR tube. -
Determination: Run an inversion-recovery sequence. Calculate the longest
(usually the aromatic protons, ~3-4 seconds). -
Acquisition: Set the relaxation delay (
) to seconds ( ). Acquire 1D NMR with a 90° pulse angle, 64k data points, and 32 scans. -
Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2H) and the distinct benzoyl ortho-protons (2H, ~8.1 ppm). Calculate absolute purity using the standard qNMR mass-ratio equation.
Protocol 2: HPLC-UV Secondary Standard Validation
Once the primary standard is certified via qNMR, it is used to validate an HPLC method per[4].
Self-Validating Mechanism: The HPLC method acts as a self-validating system through the mandatory execution of System Suitability Testing (SST) prior to sample analysis. By injecting a resolution mixture containing both the intact 5-Benzoyl-2-(TIPS)oxazole and its desilylated degradant (5-benzoyloxazole), the system verifies column efficiency (N > 2000), peak symmetry (Tailing factor < 1.5), and critical resolution (Rs > 2.0). If SST criteria fail, the system automatically halts, preventing the generation of invalid purity data.
Step-by-Step Methodology:
-
Chromatographic Conditions: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm). Mobile phase: A = Water (neutral, unbuffered to prevent acid hydrolysis), B = Acetonitrile. Gradient: 50% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (optimal for the benzoyl chromophore).
-
Standard Curve Generation: Prepare 5 concentration levels (50% to 150% of the target working concentration) using the qNMR-certified primary standard.
-
SST Execution: Run the resolution mixture. Confirm Rs > 2.0 between the intact oxazole and the desilylated degradant.
-
Sample Analysis: Inject the unknown batch in triplicate. Calculate purity against the linear regression of the standard curve.
References
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Choi, K.; Myoung, S.; Seo, Y.; Ahn, S. Magnetochemistry 2021, 7(1), 15.[2][3] URL:[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH).[4] URL:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Benzoyl-2-(triisopropylsilyl)oxazole
[1]
Part 1: Hazard Profiling & Technical Assessment
Before initiating disposal, one must understand the chemical behavior of the compound to select the correct waste stream. This molecule contains three distinct functional units that dictate its handling:
-
Triisopropylsilyl (TIPS) Group: Unlike volatile chlorosilanes, the TIPS group is bulky and hydrolytically stable under neutral conditions. It does not react violently with water but can slowly degrade to silanols and isopropanol in the presence of strong acids or fluorides.
-
Oxazole Ring: A nitrogen-oxygen heterocycle. While generally stable, oxazole derivatives are classified as organic toxins and must never be released into sanitary sewer systems.
-
Benzoyl Moiety: Adds aromatic stability but contributes to the compound's combustibility.
Technical Verdict: This compound should be managed as Non-Halogenated Organic Hazardous Waste . It does not require on-site deactivation (quenching) prior to disposal unless specific local regulations mandate silane treatment.[1]
Safety & PPE Requirements
Always assume the compound is an irritant and potentially harmful if swallowed.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Double-gloved recommended) | Prevents transdermal absorption of organic residues.[1] |
| Eye Protection | Chemical Splash Goggles | Protects against ocular irritation from dust or aerosols.[2] |
| Respiratory | Fume Hood or N95 (if solid/dusty) | Prevents inhalation of particulates during weighing/transfer.[1] |
| Body Defense | Flame-Resistant Lab Coat | Standard protection against organic combustibles. |
Part 2: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
Do not mix this compound with incompatible waste streams.
-
Incompatible with: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Fluoride sources (e.g., HF, TBAF - causes desilylation), and Strong Acids.[1]
-
Compatible with: General non-halogenated organic solvents (Acetone, Ethyl Acetate, Dichloromethane).[1]
Phase 2: Packaging & Containment
Select the appropriate container based on the physical state of the waste.
Scenario A: Solid Waste (Pure Compound) [1]
-
Place the solid material in a clear, wide-mouth glass or HDPE jar.
-
If the compound is in a synthesis vial, place the entire vial into the waste jar.
-
Do not use metal containers, as indefinite stability with metals is not guaranteed for all heterocyclic silanes.
Scenario B: Solution Waste (Reaction Mixtures)
-
If dissolved in a solvent (e.g., THF, DCM), pour into the Organic Solvent Waste carboy.
-
Critical Check: Ensure the waste carboy does not contain aqueous acidic waste, which could degrade the TIPS group and generate pressure over time.
-
Maintain a headspace of at least 10% in the container to allow for thermal expansion.
Phase 3: Labeling & Documentation
Attach a hazardous waste tag immediately upon adding the waste.
-
Chemical Name: Write "5-Benzoyl-2-(triisopropylsilyl)oxazole" (Do not use abbreviations like "TIPS-Oxazole").
-
Constituents: List all solvents present (e.g., "90% Acetone, 10% 5-Benzoyl-2-(triisopropylsilyl)oxazole").
-
Hazard Checkboxes: Mark "Irritant" and "Toxic." If in flammable solvent, mark "Flammable."
Part 3: Operational Diagrams
Workflow: Waste Stream Decision Logic
This decision tree guides the researcher to the correct disposal path based on the state of the material.
Caption: Decision logic for segregating 5-Benzoyl-2-(triisopropylsilyl)oxazole waste streams to ensure compatibility and safety.
Emergency Protocol: Spill Management
In the event of a benchtop spill, follow this containment workflow.
Caption: Immediate response workflow for solid or liquid spills of the target compound.
Part 4: References & Authority
-
PubChem. (n.d.). 5-benzoyl-2-(triisopropylsilyl)oxazole (Compound).[1] National Library of Medicine. Retrieved February 28, 2026, from [Link][1]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for organic waste segregation).
Technical Guide: PPE and Safety Protocols for 5-Benzoyl-2-(triisopropylsilyl)oxazole
[1]
Executive Summary & Compound Profile
5-Benzoyl-2-(triisopropylsilyl)oxazole is a functionalized heterocyclic intermediate often utilized in the synthesis of complex natural products (e.g., bio-active alkaloids) or pharmaceutical candidates. Its structural components—a reactive oxazole core, a lipophilic triisopropylsilyl (TIPS) protecting group, and a benzoyl moiety—dictate its handling requirements.
-
Physical State: Typically a viscous yellow oil or low-melting solid.
-
Primary Hazards (Inferred): Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).
-
Specific Reactivity: The TIPS group confers stability against basic hydrolysis but renders the compound lipophilic, potentially aiding skin absorption. The oxazole ring is sensitive to strong acids and specific nucleophiles.
Risk Assessment & PPE Selection Matrix
Effective safety relies on matching the protective equipment to the specific operation.[1][2] Do not use a "one-size-fits-all" approach.
Table 1: PPE Selection by Operational Context
| Operation Category | Hazard Potential | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Low (Sealed container) | Single Nitrile (4 mil) | Safety Glasses w/ side shields | Standard Lab Coat (Cotton/Poly) | N/A (if sealed) |
| Weighing / Aliquoting | High (Splash/Aerosol) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Chemical Splash Goggles | Lab Coat + Chemical Apron (Tyvek/PVC) | Fume Hood (Sash <18").[3] If outside hood: N95/P100 mask. |
| Reaction Setup | Moderate (Solvent use) | Single Nitrile (Chemical resistant) | Safety Glasses or Goggles | Standard Lab Coat | Fume Hood Mandatory. |
| Spill Cleanup | Critical (Direct Exposure) | Laminate/Barrier Gloves (e.g., Silver Shield) | Face Shield + Goggles | Tyvek Coverall | Half-face respirator w/ Organic Vapor (OV) cartridges. |
Expert Insight: The TIPS group increases the lipophilicity of the molecule. Standard latex gloves are permeable to lipophilic organics. Always use Nitrile or Laminate gloves.
Operational Workflow & Decision Logic
To ensure autonomy and logical flow in your laboratory, follow this decision tree for handling novel oxazole derivatives.
Figure 1: Decision logic for handling based on physical state, emphasizing the divergence in risk between solids (inhalation) and oils (absorption).
Detailed Gowning & De-Gowning Protocol
Improper removal of PPE is a common source of exposure. Follow this "Self-Validating" protocol.
Phase 1: Gowning (Pre-Entry)
-
Inspection: Check lab coat for existing contamination. Ensure fume hood is operating (Face velocity: 80–100 fpm).
-
Base Layer: Don standard nitrile gloves (4 mil). Inspect for micro-tears by inflating slightly with air.
-
Outer Layer (For Handling Concentrates): Don a second pair of gloves (preferably a contrasting color to easily spot tears).
-
Eye Defense: Adjust goggles to form a seal against the face.
-
Sleeve Seal: Pull lab coat cuffs over the inner glove, but under the outer glove. This creates a shingle effect that sheds liquid away from the skin.
Phase 2: De-Gowning (Post-Procedure)
The goal is to never touch the outside of the PPE with bare skin.
-
Outer Glove Removal: Use the "Beak Method"—pinch the outside of one glove near the wrist and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand.
-
Second Glove: Slide a bare finger under the wrist of the remaining outer glove and peel it off over the first one (creating a packet). Dispose in solid hazardous waste.
-
Coat & Goggles: Remove lab coat, then goggles.
-
Inner Glove Removal: Remove inner gloves last.
-
Wash: Immediately wash hands with soap and water for 20 seconds.
Emergency Response & Disposal
Spill Management (Minor < 10 mL/g)
-
Alert: Announce the spill to immediate lab neighbors.
-
Isolate: Isolate the area. If the substance is heated or aerosolized, evacuate the lab.
-
Neutralize:
-
Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone, as they increase surface area for evaporation.
-
Scoop material into a wide-mouth jar labeled "Hazardous Waste - Organosilicon/Oxazole Debris."
-
Clean surface with soap and water; avoid organic solvents (acetone/ethanol) initially, as they may spread the lipophilic compound.
-
Waste Disposal[5][6][7][8]
-
Classification: Segregate as Halogenated Organic Waste (due to the potential for chlorinated solvents often used with it) or General Organic Waste depending on local EHS codes.
-
Labeling: Clearly label as "Contains 5-Benzoyl-2-(triisopropylsilyl)oxazole - Irritant."
-
Glassware: Rinse glassware with Acetone or Ethyl Acetate into the waste stream before washing.
Scientific Mechanism of Protection
Why these specific protocols?
-
TIPS Group Lipophilicity: The triisopropylsilyl group makes the molecule highly soluble in lipids (fats). This means it can penetrate the lipid bilayer of skin cells more easily than polar compounds. Double gloving creates a sacrificial barrier; if the outer glove is permeated, the inner glove protects the skin while you change gloves.
-
Oxazole Reactivity: Oxazoles can act as weak bases. While not instantly corrosive, prolonged contact can alter skin pH and cause sensitization. Immediate washing removes the agent before it initiates an inflammatory cascade.
Figure 2: Operational workflow from cold storage to disposal. Note the equilibration step to prevent moisture condensation, which can hydrolyze the oxazole or silyl group.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 5-benzoyl-2-(triisopropylsilyl)oxazole.[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[5] Laboratory Safety Guidance. United States Department of Labor. [Link]
- Wipf, P., & Miller, C. P. (1993). A new synthesis of 2-(triisopropylsilyl)oxazoles. Journal of Organic Chemistry, 58(14), 3604-3606. (Provides context on the stability and handling of TIPS-oxazoles).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
